molecular formula C19H36N2O5 B1675562 Lipoxamycin CAS No. 32886-15-0

Lipoxamycin

Cat. No.: B1675562
CAS No.: 32886-15-0
M. Wt: 372.5 g/mol
InChI Key: ILLOYMPJYAVZKU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipoxamycin is an amino acid amide.
RN given refers to sulfate salt (2:1);  structure

Properties

IUPAC Name

(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLOYMPJYAVZKU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911842
Record name N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32886-15-0, 11075-86-8
Record name Lipoxamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Lipoxamycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin is a potent antifungal antibiotic with a well-defined mechanism of action centered on the disruption of sphingolipid biosynthesis. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its molecular target, biochemical effects, and the downstream consequences of its activity. This document synthesizes available data, presents experimental methodologies, and visualizes key pathways to serve as a resource for researchers in mycology, infectious diseases, and drug development.

Primary Mechanism of Action: Inhibition of Serine Palmitoyltransferase

The principal molecular target of this compound is serine palmitoyltransferase (SPT) , a critical enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] this compound acts as a potent inhibitor of this enzyme, effectively halting the first and rate-limiting step in the synthesis of sphingolipids.[4] This inhibition is the primary basis for its antifungal activity.

The enzymatic reaction catalyzed by SPT involves the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine. By blocking this initial step, this compound prevents the formation of the sphingoid base backbone, which is essential for the synthesis of all downstream sphingolipids, including ceramides and complex sphingolipids that are vital for fungal cell structure and signaling.

Potency and Specificity

This compound demonstrates high potency against its target enzyme. It exhibits an IC50 of 21 nM for the serine palmitoyltransferase from Saccharomyces cerevisiae.[1][2] Notably, this compound is approximately 10-fold more potent against the mammalian (human) SPT enzyme, a factor that contributes to its observed toxicity in animal models and is a key consideration for its therapeutic potential.[2][5]

Signaling Pathway and Downstream Effects

The inhibition of serine palmitoyltransferase by this compound initiates a cascade of downstream cellular effects stemming from the depletion of essential sphingolipids. These lipids are not only structural components of the cell membrane but also critical signaling molecules.

Diagram: Sphingolipid Biosynthesis Pathway and this compound Inhibition

Sphingolipid_Pathway cluster_upstream Upstream Substrates cluster_spt SPT-Catalyzed Reaction cluster_downstream Downstream Sphingolipids L-Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Condensation Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Ceramides Ceramides Dihydrosphingosine->Ceramides Complex Sphingolipids Complex Sphingolipids (e.g., inositol phosphorylceramide) Ceramides->Complex Sphingolipids This compound This compound This compound->SPT Inhibition SPT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of this compound C Add this compound dilutions to reaction mix A->C B Prepare reaction mix: - Microsomes (SPT source) - Palmitoyl-CoA - PLP - Reaction Buffer B->C D Pre-incubate C->D E Initiate reaction by adding L-[³H]-serine D->E F Incubate at 37°C E->F G Stop reaction (e.g., add organic solvent) F->G H Extract radiolabeled lipids G->H I Quantify radioactivity using scintillation counting H->I J Calculate % inhibition and determine IC50 I->J MIC_Workflow cluster_setup Plate Setup cluster_incubation Inoculation and Incubation cluster_readout Result Determination A Prepare serial two-fold dilutions of this compound in growth medium in a 96-well plate C Add standardized fungal inoculum to each well (except negative control) A->C B Include positive (no drug) and negative (no inoculum) controls B->C D Incubate the plate at an appropriate temperature and duration C->D E Determine fungal growth by visual inspection or measuring optical density (OD) D->E F Identify the MIC: the lowest This compound concentration with no visible growth E->F

References

Lipoxamycin: A Technical Guide to its Discovery, Microbial Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin is a novel antifungal antibiotic distinguished by its potent inhibitory activity against serine palmitoyltransferase, a critical enzyme in sphingolipid biosynthesis. This technical guide provides an in-depth overview of the discovery of this compound, its microbial origin, detailed (proposed) experimental protocols for its isolation and characterization, and a summary of its biological activity. The document includes structured data tables for quantitative analysis and visualizations of key pathways and workflows to support further research and development efforts.

Discovery and Microbial Source

This compound was first reported in 1970 as a new antifungal agent.[1] It is a natural product produced by the fermentation of Streptomyces virginia, a Gram-positive bacterium belonging to the actinomycetes.[2] The producing strain was identified as Streptomyces virginiae var. lipoxae.[2] Members of the genus Streptomyces are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[3][4][5]

Physicochemical Properties and Structure

The structure of this compound was elucidated and found to possess a long alkyl chain and an amino-containing polar head group.[2] It is chemically distinct from other antifungal agents, which sparked interest in its mechanism of action.

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

Subsequent studies in 1994 revealed that this compound is a potent inhibitor of serine palmitoyltransferase (SPT).[2][6] SPT is the key enzyme that catalyzes the first committed step in the de novo biosynthesis of sphingolipids, a class of essential lipids involved in various cellular processes, including membrane structure, signal transduction, and cell regulation. By inhibiting SPT, this compound disrupts the production of sphingolipids in fungi, leading to growth inhibition and cell death.

The inhibitory activity of this compound against SPT is highly potent, with a reported IC50 of 21 nM.[2] This targeted mechanism of action makes it a valuable tool for studying sphingolipid metabolism and a potential candidate for the development of novel antifungal therapies.

Quantitative Biological Data

The biological activity of this compound has been quantified against various fungal pathogens and its target enzyme. A summary of the available data is presented below for easy comparison.

Parameter Value Organism/Enzyme Reference
IC50 21 nMSerine Palmitoyltransferase[2]
MIC Range 0.25 - 16 µg/mLCandida species[2]
Sensitivity HighCryptococcus neoformans[2]

Experimental Protocols

Detailed experimental protocols for the work conducted on this compound are not fully available in the public domain. However, based on standard microbiological and biochemical techniques, the following protocols represent plausible methods for the fermentation, isolation, characterization, and bioactivity testing of this compound.

Fermentation of Streptomyces virginia and Isolation of this compound

This protocol describes a general procedure for the cultivation of Streptomyces virginia and the extraction of this compound from the fermentation broth.

  • Inoculum Preparation: Aseptically transfer a loopful of Streptomyces virginia spores from a mature agar slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-yeast extract-glucose broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Fermentation: Inoculate a 2 L production flask containing 500 mL of a production medium (e.g., soybean meal-mannitol broth) with 5% (v/v) of the seed culture. Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.

  • Harvesting and Extraction: After incubation, harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant. Extract the supernatant twice with an equal volume of a suitable organic solvent, such as ethyl acetate.

  • Concentration and Purification: Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract. The crude extract can then be subjected to further purification steps, such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.

Characterization of this compound

The structural elucidation of this compound would typically involve a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure, including the connectivity of atoms and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the structure.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against fungal pathogens like Candida and Cryptococcus can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9][10]

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 72 hours for Cryptococcus neoformans.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Serine Palmitoyltransferase (SPT) Inhibition Assay

A colorimetric assay can be used to determine the inhibitory activity of this compound against SPT.[11]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), L-serine, palmitoyl-CoA, and the SPT enzyme preparation.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., palmitoyl-CoA) and incubate at an optimal temperature (e.g., 37°C) for a defined period.

  • Detection: The product of the SPT reaction, 3-ketodihydrosphingosine, can be quantified. Alternatively, the release of Coenzyme A can be measured using a colorimetric reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of Coenzyme A to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the SPT activity (IC50) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow for this compound Discovery

Lipoxamycin_Discovery_Workflow cluster_fermentation Fermentation & Isolation cluster_characterization Characterization cluster_activity Bioactivity Assessment Fermentation Fermentation of Streptomyces virginia Harvesting Harvesting of Broth Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Chromatographic Purification Extraction->Purification Structure Structural Elucidation (NMR, MS, IR) Purification->Structure Antifungal Antifungal Susceptibility Testing (MIC) Purification->Antifungal Enzyme SPT Inhibition Assay (IC50) Purification->Enzyme

Caption: Workflow for the discovery and characterization of this compound.

Proposed Retro-Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on its structure, a plausible retro-biosynthetic pathway can be proposed, involving modules from both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems, which are common in Streptomyces.

Lipoxamycin_Retrobiosynthesis cluster_nrps NRPS Module cluster_pks PKS Module This compound This compound Serine L-Serine This compound->Serine Amide bond cleavage Hydroxylamine Hydroxylamine This compound->Hydroxylamine Hydroxamate cleavage Propionyl_CoA Propionyl-CoA (Starter) This compound->Propionyl_CoA Polyketide chain disconnection Malonyl_CoA Malonyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA

Caption: Proposed retro-biosynthetic precursors of this compound.

Signaling Pathway Inhibition by this compound

SPT_Inhibition_Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Catalysis Sphingolipids Sphingolipids Ketosphinganine->Sphingolipids Further Biosynthesis This compound This compound This compound->SPT Inhibition

Caption: Inhibition of the sphingolipid biosynthesis pathway by this compound.

Conclusion and Future Perspectives

This compound represents a promising antifungal agent with a well-defined mechanism of action targeting a crucial pathway in fungal cell biology. Its potent inhibition of serine palmitoyltransferase makes it a valuable lead compound for the development of new antifungal drugs. Further research is warranted to explore its full therapeutic potential, including structure-activity relationship studies to optimize its efficacy and selectivity, as well as in vivo studies to evaluate its safety and efficacy in animal models of fungal infections. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Lipoxamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin is a naturally occurring antifungal antibiotic that has garnered significant interest within the scientific community due to its potent and specific mechanism of action. Isolated from Streptomyces virginiae var. lipoxae, this compound serves as a powerful tool for studying sphingolipid metabolism and presents a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its inhibitory effects on serine palmitoyltransferase.

Chemical Structure

This compound is a complex molecule characterized by a long alkyl chain and a polar head group containing an amino acid moiety. Its systematic IUPAC name is (2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide. The chemical structure and key identifiers of this compound are detailed below.

IdentifierValue
IUPAC Name (2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide
Molecular Formula C₁₉H₃₆N₂O₅
Molecular Weight 372.50 g/mol
SMILES CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)--INVALID-LINK--N)O
InChI InChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3/t18-/m0/s1

This compound is often utilized in its more stable salt forms, such as this compound hemisulfate (C₁₉H₃₆N₂O₅ · 0.5 H₂SO₄) and this compound hydrochloride (C₁₉H₃₇ClN₂O₅), which generally exhibit enhanced solubility in aqueous solutions.

Physicochemical Properties

PropertyValue/Description
Appearance White to off-white solid
Solubility Soluble in DMSO. Slightly soluble in chloroform and methanol. The hemisulfate salt form is noted to have enhanced water solubility.[1]
Storage Conditions For long-term storage, -20°C is recommended. For short-term, 4°C is suitable. The compound should be stored in a dry, dark environment.
Stability Stable for over two years if stored properly.

Biological Properties and Mechanism of Action

This compound exhibits potent antifungal activity against a range of human pathogenic fungi. Its primary mechanism of action is the inhibition of serine palmitoyltransferase (SPT), the key enzyme that catalyzes the first committed step in the de novo biosynthesis of sphingolipids.

Inhibition of Serine Palmitoyltransferase (SPT)

This compound is a highly potent inhibitor of SPT. The IC₅₀ value for the inhibition of Saccharomyces cerevisiae SPT has been determined to be 21 nM.[2][3] It also demonstrates potent activity against the mammalian enzyme.[2] The inhibition of SPT disrupts the synthesis of essential sphingolipids, which are critical components of fungal cell membranes and are involved in various signaling pathways. This disruption leads to the cessation of fungal growth and, ultimately, cell death.

Antifungal Activity

The minimum inhibitory concentration (MIC) of this compound has been evaluated against several fungal species, demonstrating its broad-spectrum antifungal potential.

Fungal SpeciesMIC Range (µg/mL)
Candida species0.25 - 16
Cryptococcus neoformans0.25 - 0.5

Cryptococcus neoformans is particularly sensitive to this compound.[2]

Signaling Pathway Inhibition

This compound's therapeutic and research applications stem from its targeted inhibition of the sphingolipid biosynthesis pathway. The following diagram illustrates the de novo sphingolipid synthesis pathway and highlights the point of inhibition by this compound.

Sphingolipid_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase Serine->SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPT 3_Ketosphinganine 3_Ketosphinganine KSR 3-Ketosphinganine Reductase 3_Ketosphinganine->KSR Sphinganine Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glucosylceramide) Ceramide->Complex_Sphingolipids Further Metabolism SPT->3_Ketosphinganine KSR->Sphinganine CerS->Dihydroceramide DES->Ceramide This compound This compound This compound->SPT Inhibition

Inhibition of the de novo sphingolipid biosynthesis pathway by this compound.

Experimental Protocols

Detailed experimental protocols from the original publications characterizing this compound are not fully available in the public domain. However, the following sections describe standardized methodologies for the key assays used to determine its biological activity.

Serine Palmitoyltransferase (SPT) Activity Assay (General Protocol)

This protocol outlines a general procedure for determining the IC₅₀ of an inhibitor against SPT, based on common methodologies.

SPT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Lysate Prepare cell lysate containing SPT (e.g., from S. cerevisiae) Incubate Incubate lysate, substrates, and inhibitor at 37°C Prepare_Lysate->Incubate Prepare_Substrates Prepare substrate solution: L-Serine and Palmitoyl-CoA Prepare_Substrates->Incubate Prepare_Inhibitor Prepare serial dilutions of this compound Prepare_Inhibitor->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Extract_Product Extract the product (3-ketosphinganine) Stop_Reaction->Extract_Product Quantify Quantify the product (e.g., using HPLC or radioactivity) Extract_Product->Quantify Calculate_IC50 Calculate IC50 value from dose-response curve Quantify->Calculate_IC50

General workflow for determining the IC50 of this compound against SPT.

Methodology:

  • Enzyme Preparation: A cell lysate or a purified enzyme preparation containing serine palmitoyltransferase is obtained.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., HEPES, pH 7.4) containing the enzyme, the substrates L-serine and palmitoyl-CoA, and the cofactor pyridoxal 5'-phosphate.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reaction is initiated and incubated at 37°C for a defined period.

  • Reaction Termination and Product Detection: The reaction is stopped, and the amount of product (3-ketosphinganine) formed is quantified. This can be achieved using methods such as HPLC or by using radiolabeled substrates and measuring the incorporation of radioactivity into the product.

  • IC₅₀ Determination: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method - General Protocol)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Drug Prepare serial twofold dilutions of this compound in a 96-well microtiter plate Inoculate Inoculate each well with the fungal suspension Prepare_Drug->Inoculate Prepare_Inoculum Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL) Prepare_Inoculum->Inoculate Incubate_Plate Incubate the plate at 35°C for 24-48 hours Inoculate->Incubate_Plate Read_MIC Visually or spectrophotometrically determine the lowest concentration with no visible growth Incubate_Plate->Read_MIC

Workflow for determining the MIC of this compound.

Methodology:

  • Drug Dilution: A serial twofold dilution of this compound is prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at an appropriate temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

This compound stands out as a potent and specific inhibitor of serine palmitoyltransferase, a critical enzyme in the sphingolipid biosynthesis pathway. Its well-defined mechanism of action and significant antifungal properties make it an invaluable tool for research in fungal pathogenesis, sphingolipid metabolism, and as a lead compound for the development of novel antifungal therapies. Further investigation into its structure-activity relationships and optimization of its pharmacokinetic properties could pave the way for its clinical application.

References

Lipoxamycin as a Serine Palmitoyltransferase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lipoxamycin is a potent, naturally derived antifungal antibiotic that exerts its biological activity through the specific inhibition of serine palmitoyltransferase (SPT).[1] SPT is the pivotal, rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, a critical metabolic route in eukaryotes.[2][3][4][5] This guide provides an in-depth examination of this compound, focusing on its mechanism of action as an SPT inhibitor, associated quantitative data, detailed experimental protocols for assessing its activity, and the broader implications of SPT inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Serine Palmitoyltransferase

This compound is an antifungal agent produced by the microorganism Streptomyces virginiae var lipoxae.[1] Structurally, it is characterized by a long alkyl chain and an amino-containing polar head group, with a chemical formula of C19H36N2O5.[1][6][7] Its primary mechanism of action is the potent inhibition of serine palmitoyltransferase (SPT).[1][8]

Serine Palmitoyltransferase (SPT) is an essential enzyme that catalyzes the first committed step in the biosynthesis of sphingolipids.[5][9] This reaction involves the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, to produce 3-ketodihydrosphingosine.[5][10] Sphingolipids are not only fundamental structural components of eukaryotic cell membranes but also function as critical signaling molecules involved in regulating cell growth, differentiation, apoptosis, and stress responses.[11][12] Given the central role of SPT, its inhibition has profound effects on cellular function, making it a significant target for therapeutic intervention and a valuable tool for studying sphingolipid metabolism.[5][9]

Mechanism of Action: Inhibition of the Sphingolipid Biosynthesis Pathway

This compound functions as a highly potent inhibitor of serine palmitoyltransferase, effectively halting the de novo synthesis of sphingolipids at its initial stage.[1] The structural characteristics of this compound, particularly its long alkyl chain and polar head group, are shared with other known SPT inhibitors like the sphingofungins, suggesting a similar mode of interaction with the enzyme's active site.[1][10] By blocking the condensation of L-serine and palmitoyl-CoA, this compound leads to a depletion of downstream sphingolipid metabolites, thereby disrupting cellular membrane integrity and signaling cascades that are vital for fungal survival.[5] This disruption is the basis for its observed antifungal properties.

The following diagram illustrates the de novo sphingolipid biosynthesis pathway and highlights the point of inhibition by this compound.

Sphingolipid_Pathway Serine L-Serine SPT_node Serine Palmitoyltransferase (SPT) Serine->SPT_node PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT_node KDS 3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine KDS->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide ComplexSL Complex Sphingolipids Ceramide->ComplexSL SPT_node->KDS First committed step This compound This compound This compound->SPT_node Inhibition

Sphingolipid biosynthesis pathway showing SPT inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against serine palmitoyltransferase and its resulting antifungal efficacy have been quantified in several studies. This data is crucial for comparing its activity with other inhibitors and for understanding its potential applications.

ParameterOrganism/SystemValueReference
IC₅₀ (SPT Inhibition) Mammalian Enzyme21 nM[1]
MIC (Antifungal) Candida species0.25 - 16 µg/mL[1]
MIC (Antifungal) Cryptococcus neoformansHighly sensitive[1]

Table 1: Summary of quantitative data for this compound's inhibitory and antifungal activities.

Experimental Protocols: Serine Palmitoyltransferase Activity Assay

The activity of SPT and its inhibition by compounds like this compound are commonly measured by monitoring the incorporation of a radiolabeled substrate into the lipid product.[2] The following protocol is a generalized method based on established procedures for assaying SPT activity in cell lysates.[2][3][13]

Materials and Reagents
  • Lysis Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) Sucrose Monolaurate (SML).[2]

  • Assay Mix (2X): 100 mM HEPES (pH 8.0), 10 mM DTT, 40 µM Pyridoxal 5'-phosphate (PLP), 200 µM Palmitoyl-CoA.

  • Radiolabeled Substrate: L-[³H]-serine.

  • Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., methanol).

  • Stop Solution: Alkaline Methanol (e.g., Methanolic KOH).[2]

  • Organic Solvent: Chloroform.

  • Scintillation fluid and vials.

Procedure
  • Preparation of Cell Lysate:

    • Harvest cultured cells and wash with PBS.

    • Homogenize cells in ice-cold Lysis Buffer. The addition of 0.1% SML has been shown to increase SPT activity in total lysates.[2]

    • Centrifuge the homogenate to remove cell debris. The supernatant (total cell lysate) is used for the assay. Alternatively, microsomes can be prepared through differential centrifugation for a more enriched enzyme source.[2]

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Inhibitor Pre-incubation:

    • In a reaction tube, add cell lysate (e.g., 50-100 µg total protein).

    • Add varying concentrations of this compound (or vehicle control).

    • Pre-incubate the mixture on ice for approximately 30-40 minutes.[13]

  • Enzymatic Reaction:

    • Initiate the reaction by adding an equal volume of 2X Assay Mix containing L-[³H]-serine to the pre-incubated lysate.

    • Incubate the reaction tubes at 37°C for 60 minutes. The reaction has been shown to be linear over this time period.[2][13]

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding the Stop Solution (e.g., 400 µl of alkaline methanol).[13]

    • Add chloroform and water to partition the phases.

    • Vortex thoroughly and centrifuge to separate the aqueous and organic layers. The newly synthesized radiolabeled sphingolipid product (3-ketodihydrosphingosine) will be in the lower organic phase.

  • Quantification:

    • Carefully transfer an aliquot of the lower organic phase to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • The amount of incorporated radioactivity is proportional to the SPT activity.

Experimental Workflow Diagram

The following diagram outlines the key steps in the SPT activity assay.

SPT_Assay_Workflow A 1. Cell Lysis (Lysis Buffer + SML) B 2. Prepare Lysate (Centrifuge to remove debris) A->B C 3. Pre-incubation (Lysate + this compound/Vehicle on ice) B->C D 4. Initiate Reaction (Add Assay Mix with L-[³H]-serine) C->D E 5. Incubation (37°C for 60 min) D->E F 6. Stop Reaction (Add Alkaline Methanol) E->F G 7. Phase Separation (Add Chloroform/Water, Centrifuge) F->G H 8. Sample Collection (Aliquot of lower organic phase) G->H I 9. Quantification (Scintillation Counting) H->I

References

Lipoxamycin's Antifungal Spectrum Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin is a potent antifungal antibiotic that exhibits a broad spectrum of activity against several human pathogenic fungi, including various Candida species. Its primary mechanism of action involves the specific inhibition of serine palmitoyltransferase, a crucial enzyme in the sphingolipid biosynthesis pathway. This guide provides an in-depth overview of the known antifungal spectrum of this compound against Candida, its mechanism of action, and detailed protocols for its evaluation. While this compound shows promise, its development has been hampered by significant toxicity in mammalian systems, a critical consideration for its therapeutic potential.

Introduction to this compound

This compound is a naturally occurring antifungal antibiotic produced by Streptomyces virginiae var lipoxae. Structurally, it features a long alkyl chain and an amino-containing polar head group. Its potent biological activity stems from its ability to act as a powerful inhibitor of the enzyme serine palmitoyltransferase (SPT), with an IC50 of 21 nM.[1] This inhibition disrupts a fundamental pathway essential for fungal cell membrane integrity and signaling.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

The antifungal activity of this compound is rooted in its targeted inhibition of serine palmitoyltransferase (SPT).[1][2][3] SPT is the rate-limiting enzyme in the sphingolipid biosynthesis pathway, a critical process for fungal viability, virulence, and structural integrity.[4][5] Sphingolipids are essential components of the plasma membrane and are involved in numerous cellular processes.

By blocking SPT, this compound prevents the initial condensation of serine and palmitoyl-CoA, effectively halting the production of all downstream sphingolipids, including ceramides.[2][5][6] This disruption leads to compromised cell membrane function, aberrant cell growth, and ultimately, fungal cell death. Unfortunately, this compound also potently inhibits the mammalian SPT enzyme, which contributes to its observed toxicity.[1][2]

G cluster_pathway Sphingolipid Biosynthesis Pathway in Candida Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Keto_sphinganine 3-Ketosphinganine SPT->Keto_sphinganine Catalyzes Sphinganine Sphinganine Keto_sphinganine->Sphinganine Ceramide_Synthase Ceramide Synthase Sphinganine->Ceramide_Synthase Ceramides Phytoceramides & Other Complex Sphingolipids Ceramide_Synthase->Ceramides Membrane Fungal Cell Membrane (Integrity & Function) Ceramides->Membrane Incorporation This compound This compound This compound->Inhibition Inhibition->SPT   Inhibits

Mechanism of this compound action via SPT inhibition.

Antifungal Spectrum Against Candida Species

This compound has demonstrated potent activity against a panel of human pathogenic fungi, with notable efficacy against various Candida species.[1] While specific Minimum Inhibitory Concentration (MIC) values for a comprehensive range of Candida species are not detailed in the readily available literature, the overall activity has been established.

Table 1: Summary of this compound Antifungal Activity

Organism Group MIC Range (µg/mL) Notes
Candida species 0.25 - 16 Potent activity observed against various species within this genus.[1]
Cryptococcus neoformans - Reported to be the most sensitive organism to this compound.[1]

| Aspergillus fumigatus | - | Reported to have low sensitivity to this compound.[2] |

Note: Detailed MIC₅₀ and MIC₉₀ values for individual Candida species such as C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis are not specified in the reviewed literature.

Activity Against Candida Biofilms

Biofilm formation is a critical virulence factor for Candida species, contributing to persistent infections and high levels of antifungal resistance. There is currently no specific data available in the reviewed scientific literature regarding the efficacy or quantitative impact of this compound on the inhibition or disruption of Candida biofilms. Further research is required to elucidate its potential in this area.

Experimental Protocols

Standardized methods are essential for evaluating the antifungal properties of compounds like this compound. The following are detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method for yeasts.[7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Candida isolate.

Materials:

  • Candida isolates

  • This compound stock solution

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the Candida isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI medium in the 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL.

    • The drug solutions should be prepared at 2x the final desired concentration in a volume of 100 µL per well.

  • Inoculation:

    • Add 100 µL of the standardized yeast inoculum to each well containing the drug dilutions. This brings the final volume to 200 µL and the drug to its final 1x concentration.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant (≥50%) decrease in turbidity compared to the growth control.[8] This can be assessed visually or with a spectrophotometer.

start Start: Prepare Candida Inoculum dilute_drug Prepare 2x Serial Dilutions of this compound in Plate start->dilute_drug add_inoculum Add Standardized Inoculum to Each Well (1:1) dilute_drug->add_inoculum controls Include Growth & Sterility Controls add_inoculum->controls incubate Incubate Plate at 35°C for 24-48 hours controls->incubate read_mic Read Plate Visually or via Spectrophotometer incubate->read_mic end Endpoint: Determine MIC (≥50% Growth Inhibition) read_mic->end

Workflow for MIC determination by broth microdilution.
Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of this compound to prevent the formation of Candida biofilms.

Objective: To measure the reduction in biofilm biomass in the presence of this compound.

Materials:

  • Candida isolates

  • This compound stock solution

  • RPMI 1640 medium

  • Sterile 96-well flat-bottom polystyrene plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) and Acetic Acid (33%)

  • Plate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized Candida suspension of 1 x 10⁶ CFU/mL in RPMI medium.

  • Plate Setup:

    • Add 100 µL of the yeast suspension to each well of a 96-well plate.

    • Add 100 µL of RPMI containing various concentrations of this compound (to achieve final desired concentrations). Include a drug-free control.

  • Adhesion & Biofilm Formation:

    • Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.[9]

  • Washing:

    • Gently aspirate the medium and wash the wells twice with sterile Phosphate Buffered Saline (PBS) to remove non-adherent, planktonic cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Remove the crystal violet and wash the wells thoroughly with sterile water until the wash water is clear.

  • Destaining & Quantification:

    • Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the stain from the biofilm.

    • Incubate for 15 minutes with gentle shaking.

    • Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570 nm using a plate reader.

  • Analysis:

    • Calculate the percentage of biofilm inhibition relative to the drug-free control.

start Start: Inoculate Plate with Candida & this compound incubate Incubate at 37°C for 24h to Form Biofilms start->incubate wash1 Wash Wells with PBS to Remove Planktonic Cells incubate->wash1 stain Stain Biofilms with 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain with Water stain->wash2 destain Solubilize Stain with Ethanol or Acetic Acid wash2->destain read Measure Absorbance at 570 nm destain->read end Endpoint: Calculate % Inhibition vs. Control read->end

Workflow for Crystal Violet biofilm inhibition assay.
Antifungal Time-Kill Assay

This assay determines the rate and extent of fungicidal activity of this compound.

Objective: To assess the fungicidal or fungistatic effect of this compound over time.

Procedure:

  • Inoculum Preparation: Prepare a standardized yeast suspension in RPMI medium to a final concentration of approximately 1-5 x 10⁵ CFU/mL.[10]

  • Assay Setup:

    • Prepare flasks or tubes containing RPMI medium with this compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC).

    • Include a drug-free growth control.

    • Inoculate each flask with the standardized yeast suspension.

  • Incubation and Sampling:

    • Incubate the flasks at 35°C with agitation.[10]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the resulting colonies (CFU/mL).

  • Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.

Limitations and Toxicity

The primary barrier to the clinical development of this compound is its significant toxicity in vivo.[1] Studies have shown that it is highly toxic in mice when administered subcutaneously or topically.[2] This toxicity is likely mechanism-based, as this compound inhibits the mammalian serine palmitoyltransferase enzyme with approximately 10-fold greater potency than the fungal enzyme.[2] Since SPT is an essential enzyme in mammalian cells, its inhibition can lead to severe adverse effects.[1]

Conclusion

This compound is a potent inhibitor of serine palmitoyltransferase with demonstrated in vitro activity against a range of Candida species. Its unique mechanism of action targeting the essential sphingolipid biosynthesis pathway makes it a compound of significant scientific interest. However, its clinical utility is severely limited by a narrow therapeutic window due to its high toxicity and potent inhibition of the corresponding mammalian enzyme. Future research could focus on developing derivatives of this compound that exhibit greater selectivity for the fungal enzyme, potentially unlocking the therapeutic value of this class of inhibitors for the treatment of invasive candidiasis.

References

Lipoxamycin's Potent Inhibition of Serine Palmitoyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory action of lipoxamycin on serine palmitoyltransferase (SPT), a critical enzyme in the sphingolipid biosynthesis pathway. The document details the inhibitory concentration (IC50) of this compound, outlines a comprehensive experimental protocol for its determination, and situates SPT within its broader signaling context.

Core Data: this compound's Inhibitory Potency

This compound is a potent inhibitor of serine palmitoyltransferase. The half-maximal inhibitory concentration (IC50) has been determined to be 21 nM .[1][2][3][4] This value highlights the strong affinity of this compound for SPT and underscores its potential as a tool for studying the sphingolipid pathway and as a lead compound in drug development.

CompoundTarget EnzymeIC50 Value
This compoundSerine Palmitoyltransferase (SPT)21 nM

Signaling Pathway: The Role of Serine Palmitoyltransferase in Sphingolipid Biosynthesis

Serine palmitoyltransferase (SPT) catalyzes the first and rate-limiting step in the de novo synthesis of sphingolipids. This crucial pathway generates a diverse array of bioactive lipids that are integral components of cellular membranes and play key roles in signal transduction, cell proliferation, differentiation, and apoptosis. The pathway begins with the condensation of L-serine and palmitoyl-CoA by SPT to form 3-ketodihydrosphingosine. This is subsequently converted to ceramide, the central hub of sphingolipid metabolism, which can be further metabolized to form more complex sphingolipids such as sphingomyelin, glucosylceramide, and gangliosides.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Signaling Cellular Functions L-Serine L-Serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine L-Serine->3-Ketodihydrosphingosine SPT (this compound Inhibition) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Apoptosis Apoptosis Ceramide->Apoptosis Signal Transduction Signal Transduction Sphingomyelin->Signal Transduction Cell Proliferation Cell Proliferation Glucosylceramide->Cell Proliferation IC50_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Analysis Reagent_Prep Prepare Reagents (Buffers, Substrates, Inhibitor Dilutions) Reaction_Setup Set up Reaction Mixtures (Enzyme + Reagents + Inhibitor) Reagent_Prep->Reaction_Setup Enzyme_Prep Prepare Microsomal Fraction (SPT Source) Enzyme_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Start Initiate Reaction (Add Palmitoyl-CoA + [3H]L-serine) Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Extraction Extract Radiolabeled Lipids Reaction_Stop->Extraction Quantification Quantify Radioactivity (Scintillation Counting) Extraction->Quantification Data_Analysis Calculate % Inhibition and Plot Dose-Response Curve Quantification->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

References

Methodological & Application

Application Notes and Protocols for Serine Palmitoyltransferase Inhibition Assay Using Lipoxamycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1][2][3][4] Sphingolipids are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in various cellular processes, including proliferation, apoptosis, and inflammation.[5] Given its pivotal role, SPT has emerged as a significant therapeutic target for various diseases. Lipoxamycin, an antifungal antibiotic, is a potent inhibitor of serine palmitoyltransferase with an IC50 of 21 nM.[6] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on SPT.

Signaling Pathway

The SPT-catalyzed reaction is the initial step in a cascade that produces a variety of complex sphingolipids. Inhibition of SPT by molecules like this compound blocks the entire pathway, impacting cellular function.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling & Complex Sphingolipids L_serine L-Serine SPT Serine Palmitoyltransferase (SPT) L_serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Rate-limiting step This compound This compound This compound->SPT Dihydrosphingosine Dihydrosphingosine KDS->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Signaling Cellular Processes (Proliferation, Apoptosis, etc.) Complex_Sphingolipids->Signaling

Caption: De novo sphingolipid biosynthesis pathway initiated by SPT.

Quantitative Data Summary

The inhibitory effect of this compound on SPT activity can be quantified by determining the IC50 value and observing the reduction in product formation at various inhibitor concentrations. The following table summarizes representative data from an SPT inhibition assay.

This compound Concentration (nM)% SPT Activity (Relative to Control)
0 (Control)100%
185%
560%
1045%
21 (IC50)50%[6]
5025%
10010%
500<5%

Experimental Protocols

This protocol describes an HPLC-based method for determining SPT activity and its inhibition by this compound. This method offers high sensitivity and does not require radioactive substrates.[1][2]

Preparation of Cell Lysate

This protocol is adapted for cultured mammalian cells (e.g., HEK293T, HeLa).

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM HEPES-NaOH (pH 8.0), 1 mM EDTA, 10% (w/v) sucrose monolaurate, and protease inhibitor cocktail.

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of lysis buffer.

  • Homogenize the cells on ice using a Dounce homogenizer with 30-40 strokes.[7]

  • Centrifuge the homogenate at 2,500 x g for 5 minutes at 4°C to pellet nuclei and cell debris.[1]

  • Collect the supernatant (total cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay). The protein concentration should be approximately 2 mg/mL.[1]

  • Use the lysate immediately or store it in aliquots at -80°C.

SPT Inhibition Assay

Materials:

  • Total cell lysate (from step 1)

  • This compound stock solution (in DMSO or appropriate solvent)

  • 20x HPLC Assay Mix: 125 µL L-serine (200 mM), 20 µL pyridoxal 5’-phosphate (5 mM), 50 µL palmitoyl-CoA (5 mM), and 55 µL water.[1]

  • NaBH4 solution (5 mg/mL in water, freshly prepared)[1]

  • Ammonium hydroxide (NH4OH, 2 M)

  • Internal standard (e.g., C17-sphingosine)

  • Solvents for extraction (e.g., methanol, chloroform)

Procedure:

  • Thaw the cell lysate on ice.

  • In a microcentrifuge tube, add 180 µL of cell lysate (~2 mg/mL protein).

  • Add 10 µL of this compound solution at various concentrations (prepare serial dilutions). For the control, add 10 µL of the vehicle (e.g., DMSO).

  • Pre-incubate the lysate with this compound for 10-15 minutes on ice.

  • To start the enzymatic reaction, add 10 µL of the 20x HPLC Assay Mix.

  • Incubate the reaction mixture at 37°C for 60 minutes.[1]

  • Stop the reaction and reduce the 3-ketodihydrosphingosine product by adding 50 µL of freshly prepared NaBH4 solution. Let it react for 5 minutes at room temperature.[1]

  • Add 100 µL of 2 M NH4OH to quench the reaction.

Sample Extraction and HPLC Analysis

Procedure:

  • Add an internal standard to each sample to correct for extraction variability.

  • Perform a liquid-liquid extraction of the lipids. A common method is to add methanol and chloroform to create a biphasic system.

  • Vortex the samples and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for HPLC injection.

  • Analyze the samples by HPLC with fluorescence detection after derivatization or by HPLC-MS/MS for direct quantification of dihydrosphingosine.[3][4]

Experimental Workflow Diagram

SPT_Inhibition_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis & Lysate Preparation Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Preincubation 4. Pre-incubation: Lysate + this compound Protein_Quant->Preincubation Reaction_Start 5. Add Assay Mix & Incubate (37°C) Preincubation->Reaction_Start Reaction_Stop 6. Stop Reaction & Reduce Product (NaBH4) Reaction_Start->Reaction_Stop Extraction 7. Lipid Extraction Reaction_Stop->Extraction HPLC 8. HPLC Analysis Extraction->HPLC Data_Analysis 9. Data Analysis (IC50 determination) HPLC->Data_Analysis

Caption: Workflow for the SPT inhibition assay using this compound.

References

Application Notes and Protocols for Using Lipoxamycin in Yeast Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lipoxamycin, a potent antifungal agent, in yeast cell culture experiments. This document outlines the mechanism of action of this compound, its impact on yeast signaling pathways, and detailed protocols for key experimental procedures.

Introduction to this compound

This compound is an antifungal antibiotic that acts as a highly potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] With an IC50 of 21 nM, this compound effectively disrupts the production of essential sphingolipids in fungi.[1] This disruption of sphingolipid homeostasis leads to broad-spectrum antifungal activity, particularly against various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 16 µg/mL.[1]

Sphingolipids are not only critical structural components of the plasma membrane in yeast but are also key signaling molecules involved in a multitude of cellular processes. These include the regulation of cell growth, endocytosis, stress responses, and the control of cell wall integrity. The inhibition of SPT by this compound perturbs these vital functions, ultimately leading to fungal cell death.

Mechanism of Action and Affected Signaling Pathways

This compound's primary mode of action is the competitive inhibition of serine palmitoyltransferase (SPT). SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the initial step in sphingolipid synthesis. By blocking this crucial step, this compound depletes the cell of downstream sphingolipids, including ceramides and complex sphingolipids like inositol phosphorylceramide (IPC), mannosyl-inostiol phosphorylceramide (MIPC), and mannosyl-di-(inositolphosphoryl) ceramide (M(IP)2C).

The depletion of these essential lipids has cascading effects on several key signaling pathways in yeast:

  • Pkh1/2-Ypk1/2 Signaling: This pathway is a central regulator of plasma membrane homeostasis and cell wall integrity. Sphingolipids, particularly long-chain bases, are known to activate the protein kinases Pkh1 and its homolog Pkh2. These kinases, in turn, phosphorylate and activate Ypk1 and Ypk2. Activated Ypk1/2 then phosphorylates a variety of downstream targets to maintain cellular homeostasis. Inhibition of sphingolipid synthesis by this compound is expected to downregulate this pathway, leading to defects in cell growth and increased sensitivity to cell wall stressors.

  • Target of Rapamycin Complex 1 (TORC1) Signaling: The TORC1 pathway is a master regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Sphingolipid metabolism is intricately linked to TORC1 signaling. For instance, the Orm1 and Orm2 proteins, which are negative regulators of SPT, are phosphorylated and inactivated by the Ypk1 kinase (downstream of TORC2) in response to sphingolipid depletion. While the direct effect of this compound on TORC1 is not fully elucidated, the disruption of sphingolipid homeostasis is known to impact TORC1 activity, thereby affecting protein synthesis and cell growth.

Data Presentation

The following tables summarize the known quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueOrganism/Enzyme SourceReference
IC50 21 nMSerine Palmitoyltransferase[1]

Table 2: Antifungal Activity of this compound against Candida Species

Candida SpeciesMIC Range (µg/mL)Reference
Various Candida spp.0.25 - 16[1]

Mandatory Visualizations

Sphingolipid_Biosynthesis_Pathway Sphingolipid Biosynthesis Pathway in Yeast cluster_spt Serine Palmitoyltransferase (SPT) Serine Serine 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine->3-Ketodihydrosphingosine LCB1, LCB2, TSC3 Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine (DHS) Dihydrosphingosine (DHS) 3-Ketodihydrosphingosine->Dihydrosphingosine (DHS) TSC10 Phytosphingosine (PHS) Phytosphingosine (PHS) Dihydrosphingosine (DHS)->Phytosphingosine (PHS) SUR2 Dihydroceramide (DHC) Dihydroceramide (DHC) Dihydrosphingosine (DHS)->Dihydroceramide (DHC) LAG1, LAC1, LIP1 Phytoceramide (PHC) Phytoceramide (PHC) Phytosphingosine (PHS)->Phytoceramide (PHC) LAG1, LAC1, LIP1 Inositol Phosphorylceramide (IPC) Inositol Phosphorylceramide (IPC) Phytoceramide (PHC)->Inositol Phosphorylceramide (IPC) AUR1 Mannosyl-IPC (MIPC) Mannosyl-IPC (MIPC) Inositol Phosphorylceramide (IPC)->Mannosyl-IPC (MIPC) CSG1, CSG2, CSH1 Mannosyl-di-IPC (M(IP)2C) Mannosyl-di-IPC (M(IP)2C) Mannosyl-IPC (MIPC)->Mannosyl-di-IPC (M(IP)2C) IPT1 This compound This compound This compound->3-Ketodihydrosphingosine Inhibition

Caption: Inhibition of SPT by this compound in the yeast sphingolipid pathway.

Pkh_Ypk_Signaling Pkh1/2-Ypk1/2 Signaling Pathway Sphingolipids Sphingolipids Pkh1/2 Pkh1/2 Sphingolipids->Pkh1/2 Activation Ypk1/2 Ypk1/2 Pkh1/2->Ypk1/2 Phosphorylation & Activation Downstream_Targets Downstream Targets (e.g., Orm1/2, Fpk1/2) Ypk1/2->Downstream_Targets Phosphorylation Cell_Homeostasis Cellular Homeostasis (Membrane stress response, Endocytosis) Downstream_Targets->Cell_Homeostasis This compound This compound SPT Serine Palmitoyltransferase This compound->SPT Inhibition SPT->Sphingolipids Biosynthesis

Caption: Disruption of Pkh1/2-Ypk1/2 signaling by this compound.

Experimental_Workflow Experimental Workflow for this compound Studies in Yeast cluster_prep Preparation cluster_assays Assays Yeast_Culture Yeast Cell Culture (e.g., S. cerevisiae, C. albicans) MIC_Assay MIC Determination Yeast_Culture->MIC_Assay Growth_Curve Growth Curve Analysis Yeast_Culture->Growth_Curve Viability_Assay Cell Viability Assay Yeast_Culture->Viability_Assay SPT_Assay In Vitro SPT Inhibition Assay Yeast_Culture->SPT_Assay Lipidomics Sphingolipid Profiling (LC-MS/MS) Yeast_Culture->Lipidomics Lipoxamycin_Stock Prepare this compound Stock Solution Lipoxamycin_Stock->MIC_Assay Lipoxamycin_Stock->Growth_Curve Lipoxamycin_Stock->Viability_Assay Lipoxamycin_Stock->SPT_Assay Lipoxamycin_Stock->Lipidomics MIC_Assay->Growth_Curve Inform concentration range Growth_Curve->Viability_Assay Correlate growth with viability SPT_Assay->Lipidomics Confirm target engagement

Caption: Workflow for evaluating this compound's effects on yeast.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

Materials:

  • Yeast strain of interest (e.g., Candida albicans, Saccharomyces cerevisiae)

  • YPD agar plates and broth

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (OD600 nm)

  • Sterile water, saline, and DMSO

Procedure:

  • Yeast Inoculum Preparation:

    • Streak the yeast strain on a YPD agar plate and incubate at 30°C for 24-48 hours.

    • Pick a few colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). This can be done by measuring the optical density at 530 nm.

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1.6 mg/mL).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Microtiter Plate Setup:

    • Add 100 µL of each this compound dilution to the corresponding wells of the test microtiter plate.

    • Add 100 µL of the prepared yeast inoculum to each well.

    • Include a growth control well (100 µL of inoculum + 100 µL of RPMI-1640) and a sterility control well (200 µL of RPMI-1640).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol is for measuring the direct inhibitory effect of this compound on SPT activity in yeast cell lysates or microsomes.

Materials:

  • Yeast strain expressing SPT

  • Lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 20 µM pyridoxal 5'-phosphate)

  • L-[³H]-serine (radiolabeled substrate)

  • Palmitoyl-CoA

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Preparation of Yeast Lysate/Microsomes:

    • Grow yeast cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with sterile water.

    • Resuspend the cells in lysis buffer and lyse them using glass beads or a French press.

    • Centrifuge the lysate at a low speed to remove cell debris. The supernatant is the total cell lysate.

    • For microsome preparation, centrifuge the total cell lysate at high speed (e.g., 100,000 x g) to pellet the membranes. Resuspend the microsomal pellet in assay buffer.

    • Determine the protein concentration of the lysate or microsomes.

  • SPT Assay:

    • In a microcentrifuge tube, combine the yeast lysate or microsomes (e.g., 50-100 µg of protein) with assay buffer.

    • Add varying concentrations of this compound (or DMSO as a control). Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding L-[³H]-serine and palmitoyl-CoA.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a chloroform/methanol mixture.

  • Lipid Extraction and Quantification:

    • Extract the lipids from the reaction mixture.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled sphingolipid product by scintillation counting.

  • Data Analysis:

    • Calculate the percentage of SPT inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Sphingolipid Profile by LC-MS/MS

This protocol outlines the steps for quantifying changes in the sphingolipidome of yeast cells following treatment with this compound.

Materials:

  • Yeast culture treated with this compound (and an untreated control)

  • Internal standards for various sphingolipid species

  • Solvents for lipid extraction (e.g., chloroform, methanol, butanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Yeast Culture and Treatment:

    • Grow yeast cultures to mid-log phase.

    • Treat one culture with a specific concentration of this compound (e.g., at or above the MIC) for a defined time. The other culture serves as an untreated control.

    • Harvest the cells by centrifugation and wash them with sterile water.

  • Lipid Extraction:

    • Resuspend the cell pellets in a suitable buffer.

    • Add a mixture of internal standards for the sphingolipid classes to be analyzed.

    • Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • LC-MS/MS Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the different lipid species using a suitable chromatography column (e.g., C18 reverse-phase).

    • Detect and quantify the individual sphingolipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Identify and quantify the different sphingolipid species based on their retention times and mass-to-charge ratios, using the internal standards for normalization.

    • Compare the sphingolipid profiles of the this compound-treated and untreated samples to determine the specific changes induced by the inhibitor.

Yeast Cell Viability Assay

This protocol can be used to assess the effect of this compound on yeast cell viability.

Materials:

  • Yeast culture treated with this compound (and an untreated control)

  • Propidium iodide (PI) or a commercial yeast viability kit (e.g., FUN 1 based)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Yeast Culture and Treatment:

    • Grow yeast cultures in the presence of varying concentrations of this compound for a specified time. Include an untreated control.

  • Staining:

    • Harvest a small aliquot of the yeast culture.

    • If using PI, add it to the cell suspension at a final concentration of 1-5 µg/mL and incubate in the dark for 5-10 minutes.

    • If using a commercial kit, follow the manufacturer's instructions for staining.

  • Analysis:

    • Microscopy: Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip. Observe the cells under a fluorescence microscope. Dead cells will typically show red fluorescence with PI, while live cells will not.

    • Flow Cytometry: Analyze the stained cell suspension using a flow cytometer to quantify the percentage of live and dead cells in the population.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the critical role of sphingolipids in yeast biology and to explore its potential as an antifungal therapeutic.

References

Application Notes and Protocols: Preparation of Lipoxamycin Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin is a potent antifungal antibiotic that functions as a specific inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] Its inhibitory action disrupts the production of essential sphingolipids, leading to fungal cell death.[1] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various in vitro assays, including enzyme inhibition and antifungal susceptibility testing.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

ParameterValueSolvent/ConditionsSource
Form This compound HemisulfateSolid[1]
Molecular Weight 421.5 g/mol (Hemisulfate)-[3]
Solubility ≥ 40 mg/mLDMSO (with sonication and warming to 60°C)-
IC₅₀ (SPT inhibition) 21 nM (S. cerevisiae enzyme)In vitro assay[1][3]
MIC (Antifungal) 0.25 - 16 µg/mLAgainst Candida species[1]
Storage (Solid) -20°CDesiccated[3]
Storage (Stock Solution) -20°CAliquotedGeneral Recommendation

Note: The hemisulfate salt form of this compound generally exhibits enhanced water solubility and stability compared to the free form.[1]

Signaling Pathway: Inhibition of Serine Palmitoyltransferase

This compound exerts its biological activity by inhibiting serine palmitoyltransferase (SPT). SPT catalyzes the initial and rate-limiting step in the de novo sphingolipid biosynthesis pathway: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Inhibition of this crucial step depletes the cell of essential downstream sphingolipids, such as ceramides and complex sphingolipids, which are vital for fungal cell membrane integrity, signaling, and survival.

Lipoxamycin_Pathway cluster_pathway De Novo Sphingolipid Biosynthesis cluster_inhibition Inhibition L-Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Downstream_Sphingolipids Ceramides & Complex Sphingolipids 3-Ketodihydrosphingosine->Downstream_Sphingolipids Multiple Steps This compound This compound This compound->SPT

Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by this compound.

Experimental Protocols

Materials
  • This compound hemisulfate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Experimental Workflow Diagram:

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Hemisulfate start->weigh add_dmso 2. Add DMSO to achieve 10 mg/mL weigh->add_dmso dissolve 3. Dissolve the powder: - Vortex - Warm to 60°C - Sonicate (optional) add_dmso->dissolve aliquot 4. Aliquot into sterile tubes dissolve->aliquot store 5. Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Preparation: Before opening, allow the vial of this compound hemisulfate powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound hemisulfate powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • To aid dissolution, warm the solution in a water bath or heat block set to 60°C for 5-10 minutes. Intermittently vortex during warming.

    • If the solution is not completely clear, sonicate for 5-10 minutes until the powder is fully dissolved.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, dispense small working aliquots (e.g., 10-50 µL) into sterile, nuclease-free microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the stock solution.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the primary stock solution to working concentrations for typical in vitro assays, such as antifungal susceptibility testing (e.g., Minimum Inhibitory Concentration - MIC determination).

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • Intermediate Dilution: Perform an initial dilution of the stock solution in the appropriate sterile assay medium (e.g., RPMI-1640 for antifungal testing). For example, to prepare a 100 µg/mL intermediate solution from a 10 mg/mL stock, dilute the stock 1:100 (e.g., 10 µL of stock in 990 µL of medium).

  • Serial Dilutions: Perform serial dilutions from the intermediate solution in the assay medium to achieve the desired final concentrations for your experiment. For MIC testing, this typically involves a two-fold serial dilution across a 96-well plate.

  • DMSO Control: It is crucial to include a vehicle control in your experiments containing the highest concentration of DMSO used in the test wells to account for any solvent effects on the cells or enzyme activity. The final concentration of DMSO in the assay should ideally be kept below 0.5% (v/v) to avoid toxicity.

Stability and Handling

  • Solid Form: When stored as a dry powder at -20°C and protected from moisture, this compound hemisulfate is stable for extended periods.

  • Stock Solutions: DMSO stock solutions are generally stable for at least one month when stored at -20°C in tightly sealed vials. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. The use of single-use aliquots is strongly recommended.

  • Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. If dilution into an aqueous medium is required, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer. Prepare aqueous working solutions fresh on the day of use and do not store them for extended periods.

Troubleshooting

  • Precipitation in Aqueous Media: If precipitation occurs upon dilution of the DMSO stock into your aqueous assay buffer, try increasing the final concentration of DMSO slightly (while remaining within non-toxic limits for your assay) or preparing a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous buffer.

  • Inconsistent Results: Ensure that the this compound stock solution is completely dissolved before making dilutions. Incomplete dissolution will lead to inaccurate concentrations and variability in your results. Also, minimize the exposure of stock and working solutions to light.

By following these guidelines and protocols, researchers can ensure the accurate and reproducible preparation of this compound solutions for their in vitro studies.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Lipoxamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for determining the antifungal susceptibility of Lipoxamycin, a potent inhibitor of serine palmitoyltransferase. The information is compiled for use in research and drug development settings.

Introduction to this compound

This compound is an antifungal antibiotic that exerts its activity by inhibiting serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway. This mechanism disrupts the integrity of the fungal cell membrane, leading to inhibition of growth and cell death. In vitro studies have shown that this compound is highly active against various pathogenic fungi, particularly Cryptococcus neoformans and Candida albicans. In contrast, its activity against Aspergillus fumigatus is reported to be limited.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound's primary target is the enzyme serine palmitoyltransferase (SPT), which catalyzes the first committed step in the de novo biosynthesis of sphingolipids. By inhibiting SPT, this compound prevents the formation of 3-ketodihydrosphingosine, a precursor for all sphingolipids. This disruption of sphingolipid production compromises the fungal cell membrane's structure and function, ultimately leading to cell death.

Mechanism of Action of this compound cluster_0 Sphingolipid Biosynthesis Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Catalyzes Sphingolipids Sphingolipids 3-Ketodihydrosphingosine->Sphingolipids Further Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Sphingolipids->Fungal_Cell_Membrane This compound This compound This compound->SPT Inhibits

Caption: Inhibition of Serine Palmitoyltransferase by this compound.

Data Presentation: Antifungal Activity of this compound

While comprehensive quantitative data from standardized antifungal susceptibility testing of this compound is not widely available in the public domain, existing literature indicates a range of activity. The following table summarizes the reported in vitro activity of this compound against various fungal species. It is important to note that the MIC values for Candida species can vary.

Fungal SpeciesMethodReported Activity/MIC (µg/mL)
Candida speciesBroth Microdilution0.25 - 16[1]
Cryptococcus neoformansNot SpecifiedHighly Active[1]
Filamentous FungiDisk DiffusionSensitive[1]
Aspergillus fumigatusNot SpecifiedNot Active[1]

Note: This data is illustrative and should be supplemented with in-house testing using standardized protocols.

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of this compound based on established methods from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Based on CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well U-bottom microtiter plates

  • Sterile, disposable inoculation loops or swabs

  • Spectrophotometer

  • Incubator (35°C)

  • Fungal isolates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08 to 0.1).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Microtiter Plate Preparation and Inoculation:

    • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours. For Cryptococcus species, incubation may need to be extended to 72 hours.

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the growth control well.

Broth Microdilution Workflow Start Start Prepare_Lipoxamycin_Stock Prepare this compound Stock Solution Start->Prepare_Lipoxamycin_Stock Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates Prepare 96-well Plates with Serial Dilutions Prepare_Lipoxamycin_Stock->Prepare_Plates Dilute_Inoculum Dilute Inoculum in RPMI Prepare_Inoculum->Dilute_Inoculum Inoculate_Plates Inoculate Plates Dilute_Inoculum->Inoculate_Plates Prepare_Plates->Inoculate_Plates Incubate Incubate at 35°C for 24-72h Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Experimental Workflow.

Disk Diffusion Method (Based on CLSI M44)

This method provides a qualitative assessment of susceptibility and can be correlated with MICs to establish interpretive breakpoints.

Materials:

  • Blank sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Petri dishes (150 mm)

  • Sterile cotton swabs

  • Fungal isolates

  • Sterile saline

  • Incubator (35°C)

  • Calipers or a ruler for measuring zone diameters

Protocol:

  • Disk Preparation:

    • Prepare a solution of this compound in a suitable solvent.

    • Apply a precise volume of the this compound solution onto the blank sterile paper disks to achieve the desired drug concentration per disk.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the agar surface to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Aseptically apply the prepared this compound disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

    • The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints, which would need to be determined for this compound through correlation studies with MICs.

Disk Diffusion Workflow Start Start Prepare_Disks Prepare this compound Disks Start->Prepare_Disks Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Apply_Disks Apply this compound Disks to Agar Prepare_Disks->Apply_Disks Inoculate_Plates Inoculate Mueller-Hinton Agar Plates Prepare_Inoculum->Inoculate_Plates Inoculate_Plates->Apply_Disks Incubate Incubate at 35°C for 20-24h Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret_Results Interpret Results based on Breakpoints End End Interpret_Results->End Measure_zones Measure_zones Measure_zones->Interpret_Results

Caption: Disk Diffusion Experimental Workflow.

Logical Relationships in Antifungal Susceptibility Testing

The choice of method and the interpretation of results in antifungal susceptibility testing follow a logical progression to guide therapeutic decisions.

Logical Relationships in AFST Clinical_Isolate Fungal Clinical Isolate AFST_Method Antifungal Susceptibility Testing (AFST) Method Clinical_Isolate->AFST_Method Broth_Microdilution Broth Microdilution AFST_Method->Broth_Microdilution Disk_Diffusion Disk Diffusion AFST_Method->Disk_Diffusion Agar_Dilution Agar Dilution AFST_Method->Agar_Dilution MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination Zone_Measurement Measure Zone Diameter Disk_Diffusion->Zone_Measurement Agar_Dilution->MIC_Determination Breakpoint_Correlation Correlate with Clinical Breakpoints MIC_Determination->Breakpoint_Correlation Zone_Measurement->Breakpoint_Correlation Interpretation Interpret as Susceptible, Intermediate, or Resistant Breakpoint_Correlation->Interpretation Therapeutic_Decision Guide Therapeutic Decision Interpretation->Therapeutic_Decision

Caption: Logical Flow of Antifungal Susceptibility Testing.

References

In Vivo Studies Protocol for Lipoxamycin in Mouse Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxamycin is a potent antifungal antibiotic that functions as a specific inhibitor of serine palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] Its inhibitory action against this essential enzyme makes it a subject of interest for investigating the roles of sphingolipids in various physiological and pathological processes. However, in vivo studies with this compound in mouse models are challenging due to its reported high toxicity when administered subcutaneously or topically.[1] This toxicity is likely mechanism-based, as SPT is a vital enzyme in mammalian cells.[1]

These application notes provide a detailed framework for conducting preliminary in vivo studies of this compound in mouse models, with a strong emphasis on safety and careful dose-finding. The protocols outlined below are intended for exploratory purposes and should be adapted and rigorously reviewed by institutional animal care and use committees (IACUC).

Signaling Pathway of this compound

This compound exerts its biological effects by directly inhibiting serine palmitoyltransferase. This enzyme catalyzes the first committed step in sphingolipid biosynthesis, the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. By blocking this step, this compound depletes the cell of downstream sphingolipids, such as ceramides, sphingomyelin, and complex glycosphingolipids, which are critical components of cell membranes and are involved in various signaling pathways.

Lipoxamycin_Signaling_Pathway cluster_0 Sphingolipid Biosynthesis Pathway cluster_1 Mechanism of Action cluster_2 Downstream Effects Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Catalyzes Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Depletion Depletion of Sphingolipids Ceramide->Depletion This compound This compound This compound->SPT Inhibits CellularEffects Altered Membrane Structure Disrupted Cell Signaling Cell Death Depletion->CellularEffects

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Given the toxicity profile of this compound, a staged approach is crucial. Initial studies should focus on determining the maximum tolerated dose (MTD) and understanding the pharmacokinetic profile of the compound.

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose toxicity and MTD of this compound via different routes of administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female

  • Standard animal housing and monitoring equipment

Workflow:

MTD_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize randomize Randomize into Groups (n=3-5 per group) acclimatize->randomize dose_prep Prepare this compound Doses randomize->dose_prep administer Administer Single Dose (e.g., IV, IP) dose_prep->administer monitor Monitor for Clinical Signs (e.g., weight loss, behavior) for 14 days administer->monitor endpoints Record Morbidity/Mortality monitor->endpoints necropsy Perform Gross Necropsy endpoints->necropsy determine_mtd Determine MTD necropsy->determine_mtd end End determine_mtd->end

Figure 2: Workflow for MTD determination.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare a series of this compound doses. Given the known toxicity, start with very low doses (e.g., sub-mg/kg range) and perform dose escalation in subsequent cohorts.

  • Administration: Administer a single dose of this compound or vehicle via the chosen route (intravenous administration may be considered to bypass potential issues with subcutaneous or topical delivery).

  • Monitoring: Observe animals closely for clinical signs of toxicity at 1, 4, and 24 hours post-dosing, and then daily for 14 days. Record body weight, food and water intake, and any behavioral changes.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than 10-15% body weight loss.

Data Presentation:

Dose (mg/kg)Route of AdministrationNumber of AnimalsMortality (%)Mean Body Weight Change (%)Clinical Signs Observed
VehicleIV50± 2%None
0.1IV50-1%None
0.5IV520-8%Lethargy
1.0IV580-20%Severe lethargy, ruffled fur
2.0IV5100> -20%Moribund

Table 1: Example data summary for an acute toxicity study of this compound.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice at a sub-toxic dose.

Materials:

  • This compound

  • Vehicle

  • 8-10 week old mice (with jugular vein catheters, if possible)

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single, non-toxic dose of this compound (determined from the MTD study) to a cohort of mice.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture (terminal).

  • Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation:

ParameterUnitValue
Cmaxng/mLValue
TmaxhValue
AUC(0-t)ng*h/mLValue
t1/2hValue
Clearance (CL)mL/h/kgValue
Volume of Distribution (Vd)L/kgValue

Table 2: Key pharmacokinetic parameters for this compound in mice.

Exploratory In Vivo Efficacy Study (Systemic Fungal Infection Model)

Objective: To evaluate the potential antifungal efficacy of this compound in a mouse model of systemic candidiasis, with a primary focus on safety.

Workflow:

Efficacy_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize infect Induce Systemic Infection (e.g., Candida albicans) acclimatize->infect randomize Randomize into Groups (Vehicle, this compound, Positive Control) infect->randomize treat Initiate Treatment (low-dose this compound) randomize->treat monitor Monitor Survival and Clinical Score treat->monitor endpoint Endpoint: Survival or Pre-defined Moribund State monitor->endpoint analysis Analyze Fungal Burden (e.g., kidney, spleen) endpoint->analysis end End analysis->end

Figure 3: Workflow for an exploratory efficacy study.

Procedure:

  • Infection Model: Induce systemic infection in mice by intravenous injection of a standardized inoculum of Candida albicans.

  • Treatment Groups: Randomize infected mice into groups: vehicle control, this compound treatment, and a positive control (e.g., fluconazole).

  • Dosing Regimen: Administer this compound at a very low, well-tolerated dose (e.g., 1/10th of the MTD) on a defined schedule (e.g., once daily for 5 days).

  • Efficacy and Safety Monitoring: Monitor survival daily. Assess clinical signs of illness (e.g., weight loss, activity level).

  • Endpoint Analysis: At the end of the study or when animals become moribund, euthanize and harvest organs (e.g., kidneys, spleen) to determine fungal burden (CFU/gram of tissue).

Data Presentation:

Treatment GroupDose (mg/kg)Survival (%)Mean Fungal Burden in Kidneys (log10 CFU/g)Mean Body Weight Change (%)
Vehicle-206.5-18%
This compound0.05405.8-12%
Fluconazole101003.2+2%

Table 3: Example efficacy and safety data for this compound in a systemic candidiasis model.

Conclusion

The potent inhibitory activity of this compound against serine palmitoyltransferase makes it a valuable research tool. However, its in vivo application is significantly limited by its toxicity. The protocols provided here offer a cautious and systematic approach to initiating in vivo studies in mouse models. Researchers must prioritize careful dose-finding and toxicity assessments before proceeding to any efficacy studies. All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare.

References

Application Notes: A Non-Radioactive, HPLC-Based Assay for Sphingosine-1-Phosphate (S1P) Transporter Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate (S1P) is a potent, serum-borne signaling lipid that regulates a multitude of critical physiological and pathological processes, including immune cell trafficking, angiogenesis, and endothelial barrier integrity.[1][2] The majority of S1P's functions are mediated through its interaction with a family of five specific G protein-coupled receptors (S1PRs) on the cell surface.[3][4] S1P is synthesized intracellularly from sphingosine via the action of sphingosine kinases (SphK1 and SphK2).[1][5] To engage its cell-surface receptors, S1P must be exported from its cell of origin, a process known as "inside-out" signaling. This crucial export step is mediated by specific transporters, such as Spinster homolog 2 (Spns2) and Mfsd2b.[3][5]

The modulation of S1P signaling has significant therapeutic potential. For instance, the S1P receptor modulator Fingolimod is an approved treatment for multiple sclerosis.[6] Consequently, the transporters responsible for regulating extracellular S1P levels have emerged as attractive targets for drug discovery in autoimmunity, inflammation, and oncology.[1][6]

It is important to distinguish S1P transporters from Serine Palmitoyltransferase (SPT), which catalyzes the first and rate-limiting step in the de novo synthesis of all sphingolipids.[7][8] While SPT activity influences the overall pool of sphingolipid precursors, S1P transporters directly control the secretion of S1P, making them a more immediate target for modulating extracellular S1P signaling.

This document provides a detailed protocol for a non-radioactive, cell-based assay to measure the activity of S1P transporters. The method relies on the quantification of exported S1P from cells overexpressing a specific transporter using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This approach offers a sensitive, robust, and safer alternative to traditional assays that use radiolabeled substrates.[9][10][11]

S1P Signaling Pathway

The synthesis, transport, and signaling of S1P involve a coordinated series of enzymatic steps and transport processes. Intracellular sphingosine is phosphorylated by sphingosine kinases to produce S1P. S1P can then be either degraded, dephosphorylated, or exported from the cell by transporters like Spns2. Extracellular S1P binds to S1P receptors (S1P₁₋₅) on target cells to elicit downstream cellular responses.[3][4]

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space S1P_out S1P S1PR S1P Receptors (S1P₁-₅) S1P_out->S1PR Binding & Activation Response Cellular Responses (Migration, Proliferation, Survival) S1PR->Response Sphingosine Sphingosine SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK S1P_in S1P Degradation Degradation (S1P Lyase) S1P_in->Degradation Irreversible Spns2 S1P Transporter (e.g., Spns2) S1P_in->Spns2 SphK->S1P_in + ATP Membrane Spns2->S1P_out Export

Caption: Overview of the S1P inside-out signaling pathway.

Principle of the Assay

This cell-based functional assay quantifies the activity of a specific S1P transporter, such as Spns2. The core principle involves using a host cell line (e.g., HeLa or HEK293) engineered to stably or transiently overexpress the transporter of interest. These cells endogenously produce S1P from sphingosine. The overexpressed transporter facilitates the export of S1P from the cytoplasm into the extracellular assay buffer.

To enhance the signal, inhibitors of S1P-degrading enzymes (S1P lyase and phosphatases) can be added to prevent intracellular S1P catabolism.[9] Furthermore, fatty acid-free bovine serum albumin (BSA) is included in the buffer to act as an extracellular chaperone, sequestering the exported S1P and preventing feedback inhibition.[9]

After a defined incubation period, the cell supernatant is collected. An internal standard (e.g., C17-S1P or d7-S1P) is added to the supernatant for accurate quantification.[9][12] Lipids are then extracted, and the amount of exported S1P is measured using a highly sensitive reverse-phase HPLC system coupled to a tandem mass spectrometer (LC-MS/MS). The transporter activity is directly proportional to the concentration of S1P detected in the supernatant. This system can be readily adapted for screening potential inhibitors or activators of the transporter.

Experimental Workflow

The overall workflow consists of cell culture, execution of the transport assay, sample preparation via lipid extraction, and final quantification by HPLC-MS/MS.

Experimental_Workflow A 1. Cell Culture Seed transporter-expressing cells (e.g., Spns2-HeLa) in multi-well plates. B 2. Assay Execution Wash cells and incubate with assay buffer (containing BSA, inhibitors) ± test compounds. A->B C 3. Sample Collection Collect supernatant containing exported S1P. B->C D 4. Sample Preparation Add internal standard (e.g., d7-S1P). Perform lipid extraction. C->D E 5. HPLC-MS/MS Analysis Inject extracted sample. Separate S1P from other lipids and quantify using MRM. D->E F 6. Data Analysis Calculate S1P concentration using a standard curve. Determine % inhibition and IC₅₀ values. E->F

References

Application Notes and Protocols for Radiolabeled L-serine Incorporation Assay for SPT Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Palmitoyltransferase (SPT) is a crucial enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of sphingolipids. This reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3KDS).[1][2][3][4] Sphingolipids are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[1][5] Dysregulation of SPT activity has been implicated in various diseases, such as hereditary sensory and autonomic neuropathy type I (HSAN1), type 2 diabetes, and cardiovascular diseases.[1][5] Consequently, the measurement of SPT activity is of significant interest in both basic research and drug development for screening potential therapeutic inhibitors.

The radiolabeled L-serine incorporation assay is a classic and widely used method to determine SPT activity.[1][2] The principle of this assay is based on the incorporation of a radiolabeled L-serine substrate, such as [³H]L-serine or [¹⁴C]L-serine, into the product, 3KDS. The amount of radioactivity incorporated into the lipid fraction is then quantified, providing a direct measure of SPT activity. While newer, non-radioactive methods involving HPLC-MS/MS are available, the radiolabeled assay remains a robust, sensitive, and accessible technique for many laboratories.[1][2][5]

These application notes provide a detailed protocol for the radiolabeled L-serine incorporation assay for measuring SPT activity in cultured cells.

Signaling Pathway: De Novo Sphingolipid Biosynthesis

The synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by SPT. The product, 3-ketosphinganine, is then rapidly reduced to sphinganine. Sphinganine is subsequently acylated by ceramide synthases to form dihydroceramide, which is then desaturated to form ceramide, the central hub of sphingolipid metabolism. From ceramide, a diverse array of complex sphingolipids can be synthesized.

Sphingolipid_Biosynthesis cluster_0 L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Rate-limiting step KDSR 3-Ketosphinganine Reductase Ketosphinganine->KDSR Sphinganine Sphinganine KDSR->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids

Figure 1: De Novo Sphingolipid Biosynthesis Pathway.

Experimental Workflow

The general workflow for the radiolabeled L-serine incorporation assay involves cell culture and harvesting, preparation of cell lysates or microsomes, the enzymatic reaction with the radiolabeled substrate, termination of the reaction, extraction of lipids, and quantification of the incorporated radioactivity via liquid scintillation counting.

SPT_Assay_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., with potential inhibitors) start->cell_culture harvesting 2. Cell Harvesting & Lysis (or Microsome Preparation) cell_culture->harvesting reaction_setup 3. Assay Reaction Setup (Lysate, Buffer, Palmitoyl-CoA, PLP) harvesting->reaction_setup add_radiolabel 4. Add Radiolabeled L-Serine (e.g., [³H]L-serine) reaction_setup->add_radiolabel incubation 5. Incubation (e.g., 37°C for 30-60 min) add_radiolabel->incubation stop_reaction 6. Stop Reaction (e.g., with alkaline methanol) incubation->stop_reaction lipid_extraction 7. Lipid Extraction (e.g., Folch method) stop_reaction->lipid_extraction quantification 8. Quantification (Liquid Scintillation Counting) lipid_extraction->quantification data_analysis 9. Data Analysis (Calculate specific activity) quantification->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for the SPT Activity Assay.

Detailed Experimental Protocol

This protocol is adapted from established methods and can be modified based on specific cell types and experimental goals.[1][6]

Materials and Reagents:

  • Cells: Cultured mammalian cells of interest.

  • Radiolabel: [³H]L-serine or [¹⁴C]L-serine.

  • Buffers and Solutions:

    • Phosphate-buffered saline (PBS)

    • Lysis Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA (pH 8.0), protease inhibitors.

    • Pre-incubation Buffer: 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, 20 µM Pyridoxal 5'-phosphate (PLP).[6]

    • Labeling Mix: 2 mM L-serine, 100 µM palmitoyl-CoA, and 2 µCi of extracted [³H]-serine.[6]

    • Alkaline Methanol: To stop the reaction.[6]

  • Lipid Extraction Solvents: Chloroform, Methanol, 0.9% NaCl solution.

  • Scintillation Cocktail

  • Equipment:

    • Cell culture incubator

    • Centrifuge

    • Sonicator or homogenizer

    • Water bath or incubator at 37°C

    • Liquid scintillation counter

Procedure:

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency in appropriate growth medium.

    • For inhibitor studies, treat cells with the compound of interest for the desired time. A negative control using a known SPT inhibitor like myriocin (1 µM) is recommended.[6]

    • Wash cells with ice-cold PBS and harvest by scraping or trypsinization.

    • Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Preparation of Cell Lysate:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or homogenization on ice.

    • Centrifuge the lysate to remove cellular debris. The supernatant (total cell lysate) can be used for the assay. Alternatively, microsomes can be prepared by further ultracentrifugation.[1]

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • SPT Activity Assay:

    • In a microcentrifuge tube, add 50-100 µg of total protein from the cell lysate.

    • Add the Pre-incubation Buffer to the lysate and incubate on ice for 40 minutes.[6]

    • Initiate the enzymatic reaction by adding the Labeling Mix containing radiolabeled L-serine.

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The reaction time should be within the linear range of the assay.[1]

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding alkaline methanol.[6]

    • Perform a lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase with a solution of chloroform:methanol:0.9% NaCl (3:48:47 v/v/v) to remove any unincorporated radiolabeled L-serine.

    • Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.

  • Quantification:

    • Resuspend the dried lipid film in a small volume of chloroform:methanol (2:1 v/v).

    • Transfer the resuspended lipids to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of SPT, typically expressed as pmol or nmol of L-serine incorporated per mg of protein per minute.[6]

    • This is calculated by relating the measured counts per minute (CPM) to the specific activity of the radiolabeled L-serine in the reaction mixture.

Data Presentation

The following tables summarize key quantitative data for SPT activity from various sources.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase

Enzyme SourceSubstrateK_m_V_max_Reference
Mammalian SPTL-serine1.2 mMNot specified[1]
Yeast SPTL-serine (3,3-D2)1,370 µMNot specified[5]
Mammalian SPTPalmitoyl-CoA~0.05-0.1 mM (optimal)Not specified[1]

Note: Substrate inhibition is observed at higher concentrations of palmitoyl-CoA.[1]

Table 2: Inhibition of Serine Palmitoyltransferase

InhibitorEnzyme SourceK_i_IC_50_Reference
MyriocinYeast SPT~10 nMNot specified[5][7]

Table 3: Representative SPT Activity in Different Preparations

Cell/Tissue SourcePreparationSpecific ActivityReference
HEK293 cellsMicrosomes~1,500 pmol/min/mg[8]
CHO-LyB cellsMicrosomes~1,500 pmol/min/mg[8]
YeastMicrosomes~250 pmol/min/mg[8]

Applications in Research and Drug Development

  • Basic Research: This assay is fundamental for studying the regulation of sphingolipid metabolism, including the role of regulatory proteins like the ORMDLs.[6] It is also used to characterize the enzymatic properties of SPT from different organisms and to investigate the effects of mutations on enzyme activity.

  • Drug Development: The radiolabeled L-serine incorporation assay is a valuable tool for high-throughput screening of potential SPT inhibitors. By measuring the reduction in radiolabel incorporation in the presence of test compounds, researchers can identify and characterize novel therapeutic agents targeting sphingolipid synthesis.

  • Disease Modeling: The assay can be used to assess SPT activity in cell or animal models of diseases where sphingolipid metabolism is dysregulated, providing insights into disease mechanisms and potential therapeutic targets.

Conclusion

The radiolabeled L-serine incorporation assay is a well-established and reliable method for measuring SPT activity. Its sensitivity and relatively straightforward procedure make it a valuable tool for researchers and drug development professionals. By following the detailed protocol and considering the key parameters outlined in these application notes, investigators can obtain accurate and reproducible data to advance our understanding of sphingolipid biology and develop novel therapeutics.

References

Application Note: Lipidomics Analysis of Cultured Cells Treated with Lipoxamycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipoxamycin is a potent antifungal antibiotic that has been identified as a specific inhibitor of serine palmitoyltransferase (SPT).[1][2] SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway, which produces a diverse class of lipids essential for cell structure, signaling, and function.[3] By inhibiting this key enzyme, this compound is expected to significantly alter the cellular lipidome, particularly the sphingolipid class.

This application note provides a comprehensive protocol for the lipidomics analysis of cultured mammalian cells treated with this compound. The workflow covers cell culture, treatment, sample preparation, lipid extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), followed by data processing. Understanding the specific changes in the lipid profile can elucidate the compound's mechanism of action, identify potential biomarkers for drug efficacy, and reveal off-target effects.[4][5]

Principle of the Method

The experimental approach involves treating a mammalian cell line with a specific concentration of this compound and a vehicle control. Following treatment, lipids are extracted from the cells using a robust organic solvent method.[6][7] The extracted lipids are then separated and analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS), a powerful technique for identifying and quantifying a large number of lipid species.[4][8] The resulting data is processed to identify lipids that are significantly altered by this compound treatment, providing a detailed fingerprint of the drug's impact on cellular lipid metabolism.

Expected Impact of this compound on the Cellular Lipidome

As a potent inhibitor of serine palmitoyltransferase (IC₅₀ of 21 nM), this compound is predicted to cause a significant reduction in all major downstream sphingolipid classes.[1] This includes ceramides (Cer), sphingomyelin (SM), and complex glycosphingolipids. This primary effect may trigger secondary or compensatory changes in other lipid classes, such as glycerophospholipids or neutral lipids, as the cell adapts to the disruption of sphingolipid metabolism.

Table 1: Predicted Quantitative Changes in Major Lipid Classes Following this compound Treatment
Lipid ClassAbbreviationPredicted ChangeRationale
Sphingolipids
CeramideCer↓↓↓Direct downstream product of the inhibited pathway.
SphingomyelinSM↓↓↓Major sphingolipid synthesized from ceramide.
HexosylceramideHexCer↓↓Glycosphingolipid synthesized from ceramide.
Glycerophospholipids
PhosphatidylcholinePC↔ or ↑Potential compensatory upregulation in membrane composition.
PhosphatidylethanolaminePEMay remain stable or show minor changes.
PhosphatidylserinePSMay remain stable or show minor changes.
Neutral Lipids
DiacylglycerolDAG↔ or ↑May increase if ceramide synthase inhibition redirects fatty acids.
TriacylglycerolTAG↔ or ↑Potential increase as a sink for excess fatty acids.

Arrow Key: ↓↓↓ (Strong Decrease), ↓↓ (Moderate Decrease), ↔ (No Significant Change), ↑ (Increase)

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: Use a suitable mammalian cell line (e.g., HeLa, HEK293, or A549).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Treatment:

    • For the treated group, add this compound to the culture medium to a final concentration in its active range (e.g., 100 nM).

    • For the control group, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

Sample Preparation and Cell Harvesting
  • Aspiration: Place culture dishes on ice and aspirate the culture medium.

  • Washing: Gently wash the cell monolayer twice with 1-2 mL of ice-cold ammoniated buffer (e.g., 0.9% NaCl or 150 mM ammonium acetate) to remove residual media.[9] This wash solution is compatible with mass spectrometry.[10]

  • Cell Lysis and Scraping: Add 1 mL of ice-cold methanol to each dish and use a cell scraper to detach the cells.

  • Collection: Transfer the cell suspension into a labeled 1.5 mL or 2 mL polypropylene microcentrifuge tube.[10]

  • Homogenization (Optional): For difficult-to-lyse cells, sonicate the suspension briefly on ice.

  • Storage: Samples can be processed immediately for lipid extraction or stored at -80°C.

Lipid Extraction (Modified Folch Method)

This protocol is based on the widely used chloroform/methanol extraction method.[6][7]

  • Solvent Addition: To the 1 mL of methanol cell suspension, add 2 mL of chloroform. The final solvent ratio should be chloroform:methanol (2:1, v/v).

  • Internal Standards: Add an appropriate internal standard mix containing lipids not expected to be in the sample (e.g., odd-chain or deuterated lipids) to each sample for normalization and quantification.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Add 0.75 mL of LC-MS grade water to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.[10]

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas at 30°C.[10]

  • Reconstitution: Reconstitute the dried lipid film in 100-200 µL of a suitable solvent for LC-MS analysis, typically isopropanol (IPA) or a mixture like acetonitrile:isopropanol (1:1, v/v).[10]

  • Final Step: Transfer the reconstituted sample to an LC vial with a glass insert for analysis.[10]

LC-MS/MS Analysis
  • Chromatography System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.[8]

  • Column: A reversed-phase column suitable for lipidomics (e.g., C18 or C30, <2 µm particle size).[11]

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A suitable gradient from ~30% B to 100% B over 15-20 minutes to separate lipid classes.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Q-Exactive or Q-TOF.[8]

  • Ionization: Electrospray ionization (ESI), run in both positive and negative modes to detect a wide range of lipid classes.

  • Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS1 and MS/MS spectra for lipid identification.[10]

Data Processing and Analysis
  • Peak Picking and Alignment: Process raw data files using software like XCMS, MS-DIAL, or LipidSearch. This involves peak detection, alignment across samples, and integration.

  • Lipid Identification: Identify lipids by matching the accurate mass (MS1) and fragmentation pattern (MS/MS) against lipid databases (e.g., LIPID MAPS, HMDB).[12]

  • Normalization: Normalize the peak intensities of identified lipids to the corresponding internal standard.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly different between the this compound-treated and control groups. Principal Component Analysis (PCA) can be used for quality control and to visualize overall differences between sample groups.[13]

Visualizations

Sphingolipid Biosynthesis Pathway and Inhibition by this compound```dot

G serine serine lipox lipox

Caption: Workflow for cell-based lipidomics analysis.

References

Troubleshooting & Optimization

Lipoxamycin Technical Support Center: Troubleshooting Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered with the solubility and stability of Lipoxamycin in experimental cell culture settings. Below you will find frequently asked questions, detailed experimental protocols, and a summary of key data to ensure the effective application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after adding this compound to my cell culture medium. What is the cause and how can I prevent this?

A1: Precipitation of this compound, a lipophilic compound, in aqueous culture media is a common issue. This can be caused by several factors:

  • Low Aqueous Solubility: this compound has poor solubility in water-based solutions like cell culture media.

  • Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, it will lead to precipitation upon dilution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will cause it to fall out of solution.

  • Interactions with Media Components: Salts and other components in the media can sometimes reduce the solubility of dissolved compounds.

Troubleshooting Steps:

  • Use the Hemisulfate Salt: this compound hemisulfate has enhanced water solubility and stability compared to the free base form.[1][2]

  • Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the compound is completely dissolved. Gentle warming to 60°C and ultrasonication can aid dissolution in DMSO.[2]

  • Step-wise Dilution: When diluting the stock solution into your culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. Avoid adding the stock solution directly to a concentrated solution of other supplements.

  • Pre-warm the Medium: Adding the this compound stock to pre-warmed (37°C) culture medium can help maintain its solubility.

  • Lower the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.

Q2: What is the recommended solvent for preparing this compound stock solutions, and how should they be stored?

A2: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO) . This compound hemisulfate is soluble in DMSO up to 40 mg/mL with the aid of ultrasonication and warming.[2]

Stock Solution Storage Guidelines:

  • Short-term (up to 1 month): Store at -20°C.

  • Long-term (up to 6 months): Store at -80°C.

  • Important: Store in sealed containers to protect from moisture, as hygroscopic DMSO can impact solubility.[2] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in cell culture media at 37°C?

A3: While specific stability data for this compound in various cell culture media is not extensively published, the stability of antibiotics in culture is known to be influenced by factors like pH and temperature. Generally, many antibiotics are stable in cell culture media for at least three days at 37°C.[3] However, due to its lipophilic nature, the stability of this compound in aqueous media could be a concern over longer incubation periods.

Recommendations for Ensuring Stability:

  • Prepare Freshly Diluted Media: For long-term experiments, it is best to prepare fresh culture medium with this compound at the time of media changes.

  • Minimize Exposure to Light: Protect media containing this compound from light, as this can cause degradation of light-sensitive compounds.[3]

  • Monitor for Changes: If you suspect instability is affecting your results, you can perform a bioassay to test the activity of the media over time.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueSolvent/ConditionsSource
IC50 (Serine Palmitoyltransferase) 21 nM---[1]
Solubility (Hemisulfate Salt) 40 mg/mLDMSO (with ultrasonication and warming to 60°C)[2]
Solubility (Hemisulfate Salt) Slightly solubleChloroform, Methanol[4]
Storage of Stock Solution -20°C for 1 month; -80°C for 6 monthsIn solvent, sealed from moisture[2]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration, sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound hemisulfate powder

  • Sterile, anhydrous DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Aseptically weigh the desired amount of this compound hemisulfate powder in a sterile conical tube.

  • Add the required volume of sterile, anhydrous DMSO to achieve the desired concentration (e.g., 40 mg/mL).

  • Gently vortex the tube to initially mix the powder and solvent.

  • Place the tube in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.

  • Following heating, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. The solution should be clear.

  • (Optional but recommended for sterility) Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Determining the Working Concentration and Assessing Solubility in Culture Medium

Objective: To determine the optimal working concentration of this compound and visually assess its solubility in the chosen cell culture medium.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all necessary supplements (e.g., FBS, glutamine)

  • Sterile tubes

  • Incubator at 37°C

  • Microscope

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform a serial dilution.

  • For each dilution, add the this compound stock solution dropwise to the medium while gently swirling.

  • Visually inspect each dilution immediately after preparation for any signs of precipitation (cloudiness, visible particles).

  • Incubate the diluted solutions at 37°C for a period that mimics your experimental conditions (e.g., 24, 48, 72 hours).

  • After incubation, visually inspect the solutions again for any precipitation. You can also take a small aliquot to examine under a microscope for crystalline structures.

  • The highest concentration that remains clear after incubation is likely your maximum working concentration without solubility issues.

Visualizing the Mechanism of Action

This compound functions by inhibiting serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition disrupts the production of key signaling lipids.

Lipoxamycin_Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine This compound This compound This compound->SPT Inhibits Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Signaling Downstream Signaling (Apoptosis, Cell Cycle Arrest) Ceramide->Signaling

Caption: Inhibition of SPT by this compound blocks sphingolipid synthesis.

The inhibition of serine palmitoyltransferase by this compound is the initial step in a cascade of cellular events. The following workflow illustrates the decision-making process for troubleshooting common issues with this compound in cell culture.

Troubleshooting_Workflow Start Start: Using this compound in Cell Culture Issue Problem Observed? Start->Issue Precipitation Precipitation in Media? Issue->Precipitation Yes Success Experiment Successful Issue->Success No NoEffect No Biological Effect? Precipitation->NoEffect No CheckStock Check Stock Solution: - Completely dissolved? - Stored correctly? Precipitation->CheckStock Yes Toxicity Unexpected Cell Toxicity? NoEffect->Toxicity No VerifyConc Verify Stock Concentration and Dilution Calculation NoEffect->VerifyConc Yes CheckDMSO Final DMSO Concentration <0.5%? Toxicity->CheckDMSO Yes OptimizeDilution Optimize Dilution Method: - Pre-warm media - Add dropwise CheckStock->OptimizeDilution Stock OK ReduceConc Reduce Final Concentration UseSalt Use this compound Hemisulfate ReduceConc->UseSalt OptimizeDilution->ReduceConc CheckStability Check Compound Stability: - Prepare fresh media - Protect from light VerifyConc->CheckStability Concentration OK AssayControl Review Experimental Controls CheckStability->AssayControl DoseResponse Perform Dose-Response Experiment CheckDMSO->DoseResponse DMSO OK CheckPurity Verify Compound Purity DoseResponse->CheckPurity

Caption: Troubleshooting decision tree for this compound experiments.

References

Identifying and minimizing off-target effects of Lipoxamycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers using Lipoxamycin. Our goal is to help you identify and minimize potential off-target effects and navigate the unique challenges of working with this potent serine palmitoyltransferase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the enzyme serine palmitoyltransferase (SPT).[1] SPT catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. By inhibiting SPT, this compound effectively shuts down the production of all downstream sphingolipids, which are essential components of cell membranes and critical signaling molecules.

Q2: I'm observing high levels of cytotoxicity in my mammalian cell line, even at low concentrations of this compound. Is this an off-target effect?

The high cytotoxicity of this compound in mammalian cells is most likely a direct result of its on-target activity. Serine palmitoyltransferase is an essential enzyme in mammalian cells, and its inhibition leads to the depletion of essential sphingolipids, causing severe cellular stress and death.[1] Therefore, what may appear as an "off-target" effect is often the expected consequence of inhibiting a critical metabolic pathway.

Q3: How can I distinguish between on-target cytotoxicity and other potential off-target effects?

One approach is to perform a rescue experiment. Since the cytotoxicity of this compound is primarily due to the depletion of sphingolipids, supplementing the cell culture medium with an exogenous source of sphingolipids, such as sphingosine, may partially rescue the cells from the toxic effects of the inhibitor.[2] If the cytotoxicity is not rescued, it may suggest the involvement of other off-target interactions.

Q4: What are the known off-target interactions of this compound?

Currently, there is limited information available on the specific off-target protein interactions of this compound. Its chemical structure does not immediately suggest it belongs to a class of compounds known for promiscuous binding. The primary challenge in using this compound in non-fungal systems is its potent, on-target-mediated cytotoxicity.

Q5: Can I use this compound in in-vivo animal studies?

Extreme caution is advised. This compound has been shown to be highly toxic in mice when administered subcutaneously or topically.[1] This is consistent with the essential role of serine palmitoyltransferase in mammals. Any in-vivo use would require careful dose-response studies to find a therapeutic window, which may not be achievable.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cell death in control (untreated) mammalian cells. - Cell line is highly dependent on de novo sphingolipid synthesis.- Culture conditions are suboptimal.- Use a more robust cell line.- Ensure optimal cell culture conditions (media, serum, CO2, etc.).- Consider supplementing with a low concentration of sphingosine.
Inconsistent results between experiments. - Variability in this compound stock solution.- Inconsistent cell seeding density.- Variation in incubation times.- Prepare fresh stock solutions of this compound regularly.- Ensure accurate and consistent cell counting and seeding.- Standardize all incubation times precisely.
No observable effect on my target pathway, but high cytotoxicity. - The cytotoxic effect is masking any specific pathway modulation.- The chosen concentration of this compound is too high.- Perform a dose-response experiment to find a sub-lethal concentration.- Use shorter incubation times to observe early effects before widespread cell death.- Consider using a cell line with reduced dependence on de novo sphingolipid synthesis, if available.
Difficulty in interpreting data due to baseline cytotoxicity. - The therapeutic window for your specific assay is very narrow.- Include a positive control for cytotoxicity (e.g., a known toxin) and a negative control.- Normalize your data to the number of viable cells in each well (e.g., by using a parallel viability assay).

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

ParameterOrganism/EnzymeValueReference
IC₅₀ Saccharomyces cerevisiae Serine Palmitoyltransferase21 nM[3]
IC₅₀ Human Serine Palmitoyltransferase~2.1 nM (10-fold lower than S. cerevisiae)[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Species

Fungal SpeciesMIC Range (µg/mL)Reference
Candida species0.25 - 16[1]
Cryptococcus neoformans0.25 - 0.5[3]
Saccharomyces cerevisiae16[3]

Table 3: Cytotoxicity Data for this compound

Organism/Cell LineRoute of AdministrationObservationReference
MiceSubcutaneous or TopicalHighly toxic[1]
Chinese Hamster Ovary (CHO) cellsIn vitroHigh cytotoxicity due to SPT inhibition[1]

Experimental Protocols

Protocol 1: Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods for measuring SPT activity.

Materials:

  • Cell lysate or microsomal fraction

  • L-[³H]serine

  • Palmitoyl-CoA

  • Pyridoxal-5'-phosphate (PLP)

  • Reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT)

  • This compound stock solution (in DMSO)

  • Chloroform/Methanol (1:2, v/v)

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture in the reaction buffer containing PLP and L-[³H]serine.

  • Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture.

  • Pre-incubate the cell lysate or microsomal fraction with the reaction mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding Palmitoyl-CoA.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction by adding chloroform/methanol (1:2, v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic (lower) phase, which contains the radiolabeled sphingolipid product.

  • Evaporate the solvent and resuspend the lipid extract in a known volume of a suitable solvent.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the SPT activity as the amount of radiolabeled product formed per unit of time and protein concentration.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 2-4 hours at 37°C, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Sphingolipid Metabolites by LC-MS/MS

Materials:

  • Cell or tissue samples treated with this compound

  • Internal standards for various sphingolipid species

  • Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize cell or tissue samples in a suitable buffer.

  • Add a mixture of internal standards to the homogenate.

  • Perform a liquid-liquid extraction to isolate the lipid fraction. A common method involves the addition of isopropanol and ethyl acetate, followed by vortexing and centrifugation.

  • Collect the organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • Inject the sample into the LC-MS/MS system.

  • Separate the different sphingolipid species using a suitable chromatography column (e.g., C18).

  • Detect and quantify the individual sphingolipid species using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Normalize the levels of endogenous sphingolipids to their corresponding internal standards.

Visualizations

Sphingolipid_Biosynthesis_Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine + Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids SPT->3-Ketosphinganine This compound This compound This compound->SPT Inhibits Off_Target_Workflow A Unexpected Cellular Phenotype Observed with this compound Treatment B Perform Dose-Response Curve for Cytotoxicity (MTT Assay) A->B C Is the Phenotype Observed at Sub-toxic Concentrations? B->C D Yes C->D Yes E No C->E No F Conduct Sphingolipid Rescue Experiment D->F L Phenotype is Likely a Consequence of General Cytotoxicity E->L G Is the Phenotype Rescued by Exogenous Sphingolipids? F->G H Yes G->H Yes I No G->I No J Phenotype is Likely Due to On-Target SPT Inhibition H->J K Consider Potential Off-Target Effects. Perform Target Deconvolution Studies. I->K Troubleshooting_Flowchart action action start High Cytotoxicity Observed q1 Is this in a mammalian cell line? start->q1 a1 This is an expected on-target effect. Lower concentration or incubation time. q1->a1 Yes q2 Are you working with a fungal species? q1->q2 No end Proceed with Experiment a1->end a2 Check MIC for your species. Adjust concentration accordingly. q2->a2 Yes q3 Is the cytotoxicity higher than expected? q2->q3 No/Unsure a2->end a3 Verify this compound concentration. Check for contamination. q3->a3 a3->end

References

Lipoxamycin Treatment in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the use of Lipoxamycin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the enzyme Serine Palmitoyltransferase (SPT).[1][2][3] SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[2] By inhibiting SPT, this compound blocks the production of all downstream sphingolipids, which are essential components of cell membranes and are involved in various signaling pathways.

Q2: What are the essential experimental controls to include when using this compound?

A2: To ensure the validity and reproducibility of your results, it is crucial to include the following controls in your experimental design:

  • Vehicle Control: This is the most critical control. Cells should be treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent on the cells.

  • Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell behavior and viability.

  • Positive Control (Optional but Recommended): If you are studying a specific downstream effect of sphingolipid depletion, a positive control that is known to induce that effect through a different mechanism can help validate your assays.

  • Dose-Response and Time-Course Controls: To determine the optimal concentration and treatment duration, it is essential to perform a dose-response study (testing a range of this compound concentrations) and a time-course experiment.

Q3: How do I determine the optimal concentration of this compound for my cell line?

A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment to establish the half-maximal inhibitory concentration (IC50). A typical starting range for this compound is 10-100 nM.[1]

Experimental Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations to be tested.

  • Treatment: The following day, remove the old media and add fresh media containing the different concentrations of this compound. Remember to include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and use a non-linear regression to determine the IC50 value.

Troubleshooting Guide

Problem 1: I am observing high levels of cell death even at low concentrations of this compound.

  • Possible Cause 1: High sensitivity of the cell line. Some cell lines are highly dependent on de novo sphingolipid synthesis and are therefore very sensitive to SPT inhibition.

    • Solution: Perform a more detailed dose-response curve starting from very low concentrations (e.g., sub-nanomolar range) to pinpoint a non-toxic working concentration. Also, consider a shorter treatment duration.

  • Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.

  • Possible Cause 3: Contamination. Microbial contamination can cause cell stress and death.[4][5]

    • Solution: Regularly check your cell cultures for signs of contamination.[6] If contamination is suspected, discard the culture and start a new one from a frozen stock.[7]

Problem 2: I am not observing any effect of this compound treatment.

  • Possible Cause 1: Insufficient concentration or treatment time. The concentration of this compound may be too low, or the treatment duration may be too short to induce a measurable effect.

    • Solution: Increase the concentration of this compound and/or extend the treatment duration based on your initial dose-response and time-course experiments.

  • Possible Cause 2: Inactive compound. The this compound may have degraded.

    • Solution: Use a fresh stock of this compound. Store the compound as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles.

  • Possible Cause 3: Cell line resistance. The cell line may have a low rate of de novo sphingolipid synthesis and rely more on the uptake of exogenous sphingolipids.

    • Solution: Confirm the activity of your this compound by testing it on a sensitive cell line. To confirm SPT inhibition in your cell line of interest, you can perform a metabolic labeling experiment with a radiolabeled serine precursor and measure the incorporation into sphingolipids.

Data Presentation

Table 1: Example of a Dose-Response Experiment for this compound Treatment on Cell Viability.

This compound Concentration (nM)Percent Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.2
2552.3 ± 4.8
5021.5 ± 3.9
1005.1 ± 2.3

Visualizations

Sphingolipid_Biosynthesis_Pathway cluster_inhibition This compound Inhibition SPT Serine Palmitoyltransferase (SPT) KDS 3-Ketodihydrosphingosine SPT->KDS Serine Serine + Palmitoyl-CoA Serine->SPT Dihydrosphingosine Dihydrosphingosine KDS->Dihydrosphingosine Ceramides Ceramides Dihydrosphingosine->Ceramides ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramides->ComplexSphingolipids This compound This compound This compound->SPT

Caption: Sphingolipid biosynthesis pathway and this compound's point of inhibition.

Experimental_Workflow Start Start: Seed Cells Incubate1 Incubate Overnight Start->Incubate1 Prepare_Treatment Prepare this compound Dilutions and Controls Incubate1->Prepare_Treatment Treat_Cells Treat Cells Prepare_Treatment->Treat_Cells Incubate2 Incubate for Desired Time Treat_Cells->Incubate2 Assay Perform Downstream Assay (e.g., Viability, Western Blot, Lipidomics) Incubate2->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: A typical experimental workflow for this compound treatment in cell culture.

Troubleshooting_Tree Start Unexpected Results with This compound Treatment High_Cell_Death High Cell Death? Start->High_Cell_Death No_Effect No Effect Observed? High_Cell_Death->No_Effect No Check_Concentration Lower Concentration & Shorter Incubation High_Cell_Death->Check_Concentration Yes Increase_Concentration Increase Concentration & Longer Incubation No_Effect->Increase_Concentration Yes Check_Solvent Verify Solvent Concentration (<=0.1%) Check_Concentration->Check_Solvent Check_Contamination Check for Contamination Check_Solvent->Check_Contamination Check_Compound_Activity Verify Compound Integrity Increase_Concentration->Check_Compound_Activity Confirm_Target_Engagement Confirm SPT Inhibition Check_Compound_Activity->Confirm_Target_Engagement

References

Technical Support Center: Optimizing Lipoxamycin in Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Lipoxamycin in fungal growth inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for a this compound fungal growth inhibition assay?

A1: As a starting point, a 24-hour incubation period is recommended for rapidly growing yeasts such as Candida species. For slower-growing yeasts like Cryptococcus species, a 48 to 72-hour incubation is a suitable starting point. For filamentous fungi (molds), an initial incubation of 48 to 72 hours is generally recommended. However, it is crucial to optimize this for each specific fungal species and strain being tested, as the fungistatic nature of this compound may require longer incubation to observe significant growth inhibition.

Q2: What factors can influence the optimal incubation time?

A2: Several factors can affect the ideal incubation time, including:

  • Fungal Species and Strain: Different fungi have inherently different growth rates.

  • Inoculum Size: A higher initial concentration of fungal cells may require a longer incubation time to show inhibition.

  • Growth Medium: The composition of the culture medium can impact the growth rate of the fungus and the activity of the compound.

  • Temperature: Sub-optimal temperatures can slow fungal growth, necessitating longer incubation.

  • Endpoint Measurement: Whether you are measuring a fungistatic or fungicidal effect will influence the required incubation period.

Q3: How do I determine the optimal incubation time for my specific experiment?

A3: To determine the optimal incubation time, it is recommended to perform a time-course experiment. This involves setting up your standard growth inhibition assay and measuring the endpoint (e.g., optical density, metabolic activity) at multiple time points (e.g., 24, 48, 72, and 96 hours). The optimal incubation time is the point at which you observe a clear and consistent difference in growth between the untreated control and the this compound-treated samples, without excessive overgrowth in the control wells.

Q4: Is this compound expected to be fungicidal or fungistatic?

A4: this compound inhibits serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway. This disruption of an essential cellular process is generally expected to be fungistatic at lower concentrations, meaning it inhibits fungal growth. At higher concentrations or with prolonged exposure, it may exhibit fungicidal activity (killing the fungi). Time-kill assays can be performed to definitively determine the nature of its activity against a specific fungus.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Inhibition Observed 1. Sub-optimal Incubation Time: The incubation period may be too short to observe the fungistatic effects of this compound. 2. Resistant Fungal Species: The target fungus may be intrinsically resistant to this compound (e.g., some Aspergillus species). 3. Incorrect Drug Concentration: The concentrations of this compound used may be too low. 4. Inoculum Too High: A dense fungal inoculum can overcome the inhibitory effects of the compound.1. Perform a time-course experiment to determine the optimal incubation time (see FAQ A3). 2. Verify from literature if the species is known to be resistant. If so, consider a different antifungal. 3. Perform a dose-response experiment with a wider range of this compound concentrations. 4. Standardize and potentially lower the initial inoculum concentration according to established protocols (e.g., CLSI M27/M38).
Inconsistent Results (High Variability) 1. Inconsistent Inoculum: Variation in the starting number of fungal cells between wells or experiments. 2. Uneven Temperature Distribution: Inconsistent temperature across the incubation plate. 3. Edge Effects: Evaporation from the outer wells of a microplate. 4. Compound Precipitation: this compound may precipitate out of solution at higher concentrations.1. Ensure thorough mixing of the fungal suspension before inoculation and use a standardized method for inoculum preparation. 2. Use a calibrated incubator and avoid stacking plates. 3. Fill the outer wells of the plate with sterile medium or water to minimize evaporation from experimental wells. 4. Check the solubility of this compound in your test medium. Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration is not toxic to the fungi.
Trailing Growth 1. Fungistatic Nature of the Compound: As a fungistatic agent, this compound may allow for some residual growth, making the endpoint difficult to determine. 2. pH of the Medium: The pH of the culture medium can influence the activity of some antifungal agents and the trailing phenomenon.[1][2]1. Read the Minimum Inhibitory Concentration (MIC) at an earlier time point (e.g., 24 hours) where a clear inhibition is visible.[3] 2. Consider adjusting the pH of the medium, as a lower pH has been shown to reduce trailing for some antifungals.[1][2]
Paradoxical Effect (Eagle Effect) 1. Complex Biological Response: At very high concentrations, some antifungal agents can paradoxically show reduced activity. The exact mechanism for SPT inhibitors is not well-defined but could involve feedback regulation or off-target effects.1. Test a wider, continuous range of drug concentrations to identify the paradoxical zone. 2. If observed, report the MIC as the lowest concentration that shows significant inhibition before the paradoxical growth occurs.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)Reference
Candida species0.25 - 16[4]
Cryptococcus neoformansHighly Sensitive[5]
Aspergillus fumigatusNot Highly Active[5]
Various Fungal Strains0.78 - 12.5[4]

Note: MIC values can vary between studies and strains. This table provides a general overview of reported efficacy.

Experimental Protocols

Protocol: Broth Microdilution Assay for Determining the MIC of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.

1. Materials:

  • This compound stock solution (e.g., in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline or PBS

  • Spectrophotometer

  • Humidified incubator

2. Inoculum Preparation: a. From a fresh culture (24-48 hours), pick several colonies and suspend them in 5 mL of sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). c. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 1-5 x 10^3 CFU/mL.

3. Plate Preparation: a. Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected MIC values (e.g., 0.03 - 64 µg/mL). b. Include a positive control well (fungal inoculum in medium without this compound) and a negative control well (medium only).

4. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the negative control). b. Seal the plate and incubate at 35°C in a humidified chamber.

5. Determination of MIC: a. After the predetermined incubation period (e.g., 24, 48, or 72 hours), determine the MIC. b. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_lipo Prepare this compound Stock serial_dil Serial Dilution of this compound in 96-well Plate prep_lipo->serial_dil prep_inoc Prepare Fungal Inoculum add_inoc Inoculate Wells with Fungal Suspension prep_inoc->add_inoc serial_dil->add_inoc incubate Incubate at 35°C add_inoc->incubate read_24 Read MIC at 24h incubate->read_24 read_48 Read MIC at 48h read_24->read_48 read_72 Read MIC at 72h read_48->read_72 determine_mic Determine Optimal Incubation Time & MIC read_72->determine_mic

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway cluster_synthesis Sphingolipid Biosynthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects serine Serine + Palmitoyl-CoA kds 3-Ketodihydrosphingosine serine->kds Serine Palmitoyltransferase (SPT) dhs Dihydrosphingosine (DHS) kds->dhs ceramide Ceramides dhs->ceramide complex_sl Complex Sphingolipids (e.g., Inositol Phosphorylceramide) ceramide->complex_sl membrane Altered Membrane Integrity & Fluidity complex_sl->membrane signaling Disrupted Signaling Pathways (e.g., Cell Wall Integrity) complex_sl->signaling This compound This compound This compound->kds Inhibits SPT growth Inhibition of Fungal Growth membrane->growth signaling->growth

Caption: this compound's impact on fungal sphingolipid synthesis.

References

How to interpret unexpected results in Lipoxamycin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lipoxamycin experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with this compound, a potent inhibitor of serine palmitoyltransferase (SPT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[1] By inhibiting SPT, this compound effectively blocks the production of downstream sphingolipids, which are essential components of cellular membranes and are involved in various signaling pathways.

Q2: I'm observing a stronger inhibitory effect of this compound than expected based on its IC50 value. What could be the reason?

This could be due to a time-dependent or irreversible inhibition mechanism. Similar to other SPT inhibitors like myriocin, it's possible that this compound undergoes an enzymatic transformation in the active site of SPT, converting it into a more potent, potentially irreversible "suicide inhibitor".[2][3] This would lead to a greater-than-expected effect over longer incubation times.

Q3: My results with this compound are highly variable between experiments. What are the common causes of this variability?

High variability in SPT inhibition assays can stem from several factors:

  • Lipid Substrate Preparation: The solubility and presentation of the lipid substrate (palmitoyl-CoA) can be inconsistent.

  • Enzyme Activity: The activity of SPT in cell lysates or microsomal preparations can vary between batches.

  • Assay Conditions: Minor variations in incubation time, temperature, or buffer components can significantly impact results.

  • DMSO Concentration: As many SPT inhibitors are dissolved in DMSO, variations in the final DMSO concentration can affect enzyme activity.[4]

Q4: Are there known off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented in the provided search results, it is a possibility to consider. Inhibitors of lipid metabolism pathways can sometimes interact with other enzymes that have similar substrate binding sites.[5] If you observe cellular effects that cannot be explained by the inhibition of sphingolipid biosynthesis, further investigation into potential off-target interactions may be warranted.

Troubleshooting Guide

This guide addresses specific unexpected outcomes you might encounter during your this compound experiments.

Unexpected Result Potential Cause Recommended Action
Complete loss of SPT activity at low this compound concentrations with pre-incubation. Possible irreversible or "suicide" inhibition.Perform a time-course experiment to assess the onset of inhibition. To test for irreversibility, try to rescue enzyme activity by washing out the inhibitor after a short incubation.
Inconsistent IC50 values across different experimental days. Variability in SPT activity or substrate preparation.Standardize your protocol strictly. Prepare fresh reagents and use a consistent source of SPT (e.g., a single batch of cell lysate). Consider using a commercially available, stabilized SPT enzyme if possible.[6]
No significant inhibition of SPT activity observed. Inactive this compound, degraded enzyme, or suboptimal assay conditions.Verify the integrity and concentration of your this compound stock. Ensure your SPT enzyme is active using a positive control (e.g., myriocin). Optimize assay conditions such as pH, temperature, and substrate concentrations.
Cellular phenotype does not correlate with the degree of SPT inhibition. Potential off-target effects or involvement of other cellular pathways.Investigate the effect of this compound on other lipid metabolism pathways. Use a rescue experiment by adding downstream sphingolipids (e.g., sphingosine) to see if the phenotype is reversed.[7]

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods for measuring SPT activity in cell lysates.[6][8][9][10]

Materials:

  • Cell lysate containing SPT

  • This compound (or other inhibitor) dissolved in DMSO

  • Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM DTT, 20 µM Pyridoxal 5'-phosphate (PLP)

  • Substrate Mix: 10 mM L-serine, 0.5 mM Palmitoyl-CoA

  • Radiolabeled L-[¹⁴C]serine

  • Stopping Solution: 0.5 M NaOH in Methanol

  • Scintillation fluid and counter

Procedure:

  • Prepare Cell Lysates: Culture cells to confluency, harvest, and lyse using your preferred method (e.g., sonication) in a suitable buffer. Determine the protein concentration of the lysate.

  • Inhibitor Pre-incubation: In a microcentrifuge tube, mix 50 µg of cell lysate protein with the desired concentration of this compound or vehicle control (DMSO). Adjust the volume with Assay Buffer to 90 µL. Incubate on ice for 30 minutes.

  • Initiate Reaction: Add 10 µL of Substrate Mix containing a known amount of L-[¹⁴C]serine to each tube.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 200 µL of Stopping Solution.

  • Lipid Extraction: Extract the radiolabeled sphingolipid product by adding an organic solvent (e.g., chloroform/methanol 2:1). Vortex and centrifuge to separate the phases.

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the SPT activity as the amount of radiolabeled product formed per unit of time per amount of protein. Determine the percent inhibition by comparing the activity in the this compound-treated samples to the vehicle control.

Visualizations

Sphingolipid Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the de novo sphingolipid biosynthesis pathway and highlights the step inhibited by this compound.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS First & Rate-Limiting Step Ceramide Ceramide KDS->Ceramide ... ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Golgi This compound This compound This compound->SPT

Caption: Inhibition of Serine Palmitoyltransferase by this compound.

Troubleshooting Workflow for Unexpected this compound Results

This workflow provides a logical sequence of steps to follow when encountering unexpected data in your experiments.

Troubleshooting_Workflow Start Unexpected Result Observed CheckAssay Verify Assay Components & Conditions (Enzyme, Substrates, Buffers) Start->CheckAssay Rescue Perform Rescue Experiment with Downstream Sphingolipids Start->Rescue DoseResponse Repeat Dose-Response Curve CheckAssay->DoseResponse TimeCourse Perform Time-Course Experiment Washout Conduct Inhibitor Washout Experiment TimeCourse->Washout DoseResponse->TimeCourse Conclusion2 Result is Not Reproducible: Assay Variability DoseResponse->Conclusion2 Conclusion1 Result is Reproducible: Potential Time-Dependent/ Irreversible Inhibition Washout->Conclusion1 OffTarget Investigate Potential Off-Target Effects Rescue->OffTarget Conclusion3 Phenotype Unrelated to SPT Inhibition: Possible Off-Target Effect OffTarget->Conclusion3

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Serine Palmitoyltransferase (SPT) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with serine palmitoyltransferase (SPT) assays.

Frequently Asked Questions (FAQs)

Q1: What is the rate-limiting step in sphingolipid biosynthesis?

A1: The condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine (3KDS) is the first and rate-limiting step in the de novo synthesis of sphingolipids.[1][2][3][4] This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2][3][4]

Q2: What are the common methods for measuring SPT activity?

A2: SPT activity is typically measured by monitoring the incorporation of a labeled substrate into the product, 3KDS. The two most common methods are:

  • Radioactive Assay: This method uses radiolabeled L-serine (e.g., [14C]L-serine or [3H]L-serine) and quantifies the radioactive 3KDS produced.[1][2][5]

  • HPLC-based Assay: This non-radioactive method involves the chemical reduction of 3KDS to sphinganine, which is then derivatized and quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.[1][2][3] This method offers a significantly lower detection limit compared to the radioactive assay.[3]

Q3: Should I use total cell lysate or microsomes for my SPT assay?

A3: Traditionally, microsomal preparations have been used for SPT assays to enrich the enzyme and remove interfering cytosolic enzymes.[2] However, preparing microsomes can be time-consuming and require large amounts of starting material.[2] An improved protocol allows for the measurement of SPT activity in total cell lysate by including sucrose monolaurate (SML) in the lysis buffer, which inhibits interfering acyl-CoA thioesterases.[2] SPT activity in total cell lysate with 0.1% SML is comparable to that in microsomes.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No SPT Activity Substrate Inhibition: High concentrations of palmitoyl-CoA can inhibit SPT activity. The maximum activity is typically observed at concentrations between 0.05–0.1 mM.[2]Optimize the palmitoyl-CoA concentration in your assay. Start with a concentration in the range of 50-100 µM.[2][6]
Interfering Acyl-CoA Thioesterases: These enzymes are present in total cell lysates and can degrade the palmitoyl-CoA substrate.[2]If using total cell lysate, add 0.1% (w/v) sucrose monolaurate (SML) to the lysis buffer to inhibit thioesterase activity.[2] Alternatively, use a microsomal preparation.
Degradation of Dithiothreitol (DTT): DTT can negatively affect the stability of palmitoyl-CoA.Reduce or omit DTT from the assay mixture if you observe low activity.[2]
Sub-optimal L-serine Concentration: The Km of mammalian SPT for L-serine is relatively high (in the range of 0.1 to 1.8 mM).[2]Ensure your L-serine concentration is sufficient. While saturating conditions are ideal, concentrations between 0.5 and 1 mM are commonly used in radioactive assays to balance activity and cost.[2] For HPLC-based assays, higher concentrations can be used.
Inactive Enzyme: Improper storage or handling of cell lysates or microsomes can lead to loss of enzyme activity.Prepare fresh lysates or microsomes for each experiment and store them appropriately at -80°C. Avoid repeated freeze-thaw cycles.
High Background Signal Non-specific Binding (Radioactive Assay): In radioactive assays, impurities in the radiolabeled substrate can contribute to high background.Purify the radiolabeled L-serine before use to remove any contaminants.[5]
Contaminating Fluorescent Compounds (HPLC Assay): Samples may contain endogenous fluorescent molecules that interfere with detection.Include a negative control (without enzyme or substrate) to determine the background fluorescence. Ensure proper chromatographic separation to resolve the analyte from interfering peaks.
Poor Reproducibility Inconsistent Sample Preparation: Variations in cell lysis, protein concentration measurement, or microsomal preparation can lead to inconsistent results.Standardize your sample preparation protocol. Use a reliable protein quantification method, such as the Bradford assay.
Pipetting Errors: Inaccurate pipetting of substrates, inhibitors, or enzyme preparations can introduce significant variability.Use calibrated pipettes and prepare master mixes for reagents where possible to minimize pipetting errors.
Incomplete Solubilization of Reagents: Palmitoyl-CoA and other lipid substrates can be difficult to dissolve completely.Ensure all reagents are fully dissolved and mixed thoroughly before adding them to the assay.

Quantitative Data Summary

Table 1: Kinetic Parameters for Mammalian Serine Palmitoyltransferase

ParameterValueCell/Tissue SourceReference
Km for L-serine1.2 mMHEK293 cells[2]
Km for L-serine0.40 ± 0.04 mMCultured human neonatal keratinocytes[7]
Optimal Palmitoyl-CoA Concentration0.05 - 0.1 mMNot specified[2]

Table 2: Specific Activity of Serine Palmitoyltransferase in Different Preparations

Sample PreparationSpecific Activity (pmol/min/mg protein)Cell/Tissue SourceReference
Total Lysate (without SML)~8HEK293 cells[2]
Total Lysate (with 0.1% SML)~50HEK293 cells[2]
Microsomes50.3 ± 10.2HEK293 cells[2]
Microsomes270 ± 20Cultured human neonatal keratinocytes[7]

Experimental Protocols

Protocol 1: Radioactive SPT Assay in Total Cell Lysate

This protocol is adapted from an improved method that allows for the measurement of SPT activity in total cell lysate.[2]

A. Reagents

  • Lysis Buffer: 50 mM HEPES-NaOH (pH 8.0), 1 mM EDTA, 0.1% (w/v) Sucrose Monolaurate (SML). Prepare fresh.

  • 20x [14C] Assay Mix: For 25 samples (250 µL total volume):

    • 12.5 µL L-serine (200 mM)

    • 20 µL Pyridoxal 5'-phosphate (PLP) (5 mM)

    • 50 µL Palmitoyl-CoA (5 mM)

    • 100 µL L-[U-14C]serine (50 µCi/mL)

    • 68 µL Water

  • Stop Solution: Chloroform/Methanol (1:2, v/v)

  • Myriocin Solution (Negative Control): 100 µM in methanol

B. Procedure

  • Cell Lysis: Harvest cells and wash with PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse by sonication or dounce homogenization. Centrifuge to remove cell debris and collect the supernatant (total cell lysate). Determine the protein concentration.

  • Assay Setup: In a 2 mL polypropylene tube, add 190 µL of total cell lysate (~200–400 µg total protein). For the negative control, add 2 µL of myriocin solution.

  • Reaction Initiation: Add 10 µL of the 20x [14C] Assay Mix to each tube. Vortex briefly and keep on ice.

  • Incubation: Transfer the tubes to a 37°C water bath and incubate for 60 minutes. The reaction should be linear for up to 60 minutes under these conditions.[2]

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 750 µL of chloroform/methanol (1:2, v/v). Add 250 µL of chloroform and 250 µL of water. Vortex thoroughly and centrifuge to separate the phases.

  • Quantification: Transfer the lower organic phase to a new tube, evaporate the solvent, and redissolve the lipid residue in a suitable scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.

Protocol 2: HPLC-based SPT Assay

This protocol provides a non-radioactive method for SPT activity measurement with higher sensitivity.[2][4]

A. Reagents

  • Lysis Buffer: 50 mM HEPES-NaOH (pH 8.0), 1 mM EDTA, 0.1% (w/v) Sucrose Monolaurate (SML).

  • 20x HPLC Assay Mix: For 25 samples (250 µL total volume):

    • 125 µL L-serine (200 mM)

    • 20 µL Pyridoxal 5'-phosphate (PLP) (5 mM)

    • 50 µL Palmitoyl-CoA (5 mM)

    • 55 µL Water

  • Sodium Borohydride (NaBH4) Solution: 5 mg/mL in water. Prepare fresh immediately before use.

  • Internal Standard: C17-sphinganine.

B. Procedure

  • Cell Lysis and Assay Setup: Follow steps 1 and 2 from the Radioactive SPT Assay protocol.

  • Reaction Initiation and Incubation: Add 10 µL of the 20x HPLC Assay Mix and incubate at 37°C for 60 minutes.[4]

  • Reduction of 3KDS: Stop the SPT reaction and reduce the 3KDS product by adding 50 µL of freshly prepared NaBH4 solution. Let the reaction proceed for 5 minutes at room temperature.[2]

  • Lipid Extraction: Add the internal standard (C17-sphinganine) and perform a lipid extraction as described in the radioactive protocol (step 5).

  • Derivatization and HPLC Analysis: Evaporate the organic solvent. The dried lipid residue containing sphinganine is then derivatized with o-phthalaldehyde (OPA) to form a fluorescent product. Analyze the derivatized sample by reverse-phase HPLC with a fluorescence detector.

Visualizations

Sphingolipid_Biosynthesis_Pathway sub Palmitoyl-CoA + L-Serine spt Serine Palmitoyltransferase (SPT) (Rate-Limiting Step) sub->spt kds 3-Ketodihydrosphingosine kdsr 3-KDS Reductase kds->kdsr spa Sphinganine (Dihydrosphingosine) cers Ceramide Synthase spa->cers dhc Dihydroceramide des Dihydroceramide Desaturase dhc->des cer Ceramide cdase Ceramidase cer->cdase sms Sphingomyelin Synthase cer->sms gcs Glucosylceramide Synthase cer->gcs sph Sphingosine sph->cers Fatty Acyl-CoA sphk Sphingosine Kinase sph->sphk s1p Sphingosine-1-Phosphate sm Sphingomyelin gc Glucosylceramide spt->kds CO2, CoA kdsr->spa NADPH -> NADP+ cers->dhc Acyl-CoA des->cer cdase->sph Fatty Acid sphk->s1p sms->sm gcs->gc

Caption: De novo sphingolipid biosynthesis pathway.

SPT_Assay_Workflow cluster_radio Radioactive Method cluster_hplc HPLC Method start Start prep Sample Preparation (Total Lysate + SML or Microsomes) start->prep assay_setup Assay Setup (Add Lysate/Microsomes, Buffer, PLP) prep->assay_setup reaction_start Initiate Reaction (Add L-Serine & Palmitoyl-CoA) assay_setup->reaction_start incubation Incubate at 37°C (e.g., 60 minutes) reaction_start->incubation stop_radio Stop Reaction & Lipid Extraction incubation->stop_radio reduction Reduce 3KDS with NaBH4 incubation->reduction quant_radio Scintillation Counting stop_radio->quant_radio analysis Data Analysis quant_radio->analysis stop_hplc Lipid Extraction reduction->stop_hplc deriv Derivatize with OPA stop_hplc->deriv quant_hplc HPLC with Fluorescence Detection deriv->quant_hplc quant_hplc->analysis

Caption: Generalized workflow for SPT assays.

References

Validation & Comparative

Validating Lipoxamycin as a Specific Serine Palmitoyltransferase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lipoxamycin's performance as a serine palmitoyltransferase (SPT) inhibitor against other commonly used alternatives. Supporting experimental data, detailed protocols, and visual diagrams of key pathways are presented to facilitate a comprehensive understanding of its specificity and utility in research and drug development.

Introduction to Serine Palmitoyltransferase and Its Inhibition

Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids, are not only essential structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1] Given their central role in cell physiology, dysregulation of sphingolipid metabolism has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[2] This makes SPT a key therapeutic target.

This compound, an antifungal antibiotic, has been identified as a potent inhibitor of SPT.[3] This guide serves to validate its specificity by comparing its inhibitory action with other well-known SPT inhibitors: myriocin, sphingofungin B, and L-cycloserine.

Comparative Analysis of SPT Inhibitors

The efficacy of SPT inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct comparison of these values should be made with caution, as they may have been determined under different experimental conditions.

InhibitorTypeIC50KiNotes
This compound Natural Product (Antifungal Antibiotic)21 nM[3]Not ReportedPotent inhibitor with activity in the nanomolar range.
Myriocin (ISP-1) Natural Product (Fungal Metabolite)Not consistently reported967 ± 98 nM[4] / 0.28 nM[5]A widely used and potent SPT inhibitor. The discrepancy in reported Ki values may be due to different assay conditions or enzyme sources. It acts as a competitive inhibitor for both L-serine and palmitoyl-CoA.[4]
Sphingofungin B Natural Product (Fungal Metabolite)Not directly reported; 10 µM causes ~95% inhibition of de novo sphingolipid synthesis in CHO cells[6]Not ReportedStructurally related to sphingosine and a potent inhibitor of SPT.[6]
L-Cycloserine Synthetic (Amino Acid Analog)Not directly reported; less potent than myriocin and sphingofungin B.[6]k_inact/K_I = 0.83 ± 0.5 M⁻¹s⁻¹[7]A less specific inhibitor that can also affect other pyridoxal 5'-phosphate (PLP)-dependent enzymes.[7][8] Its cytotoxicity is not easily rescued by exogenous sphingosine, suggesting off-target effects.[6]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in validating this compound, the following diagrams have been generated using the Graphviz DOT language.

Sphingolipid Biosynthesis Pathway

This diagram illustrates the central role of Serine Palmitoyltransferase (SPT) in the de novo synthesis of sphingolipids and indicates the point of inhibition by this compound and other inhibitors.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus L_Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Inhibitors This compound, Myriocin, Sphingofungin B, L-Cycloserine Inhibitors->SPT KDS_Reductase 3-KDS Reductase KDS->KDS_Reductase Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDS_Reductase->Dihydrosphingosine Ceramide_Synthase Ceramide Synthase Dihydrosphingosine->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Dihydroceramide_Desaturase Dihydroceramide Desaturase Dihydroceramide->Dihydroceramide_Desaturase Ceramide Ceramide Dihydroceramide_Desaturase->Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Transport

Caption: De novo sphingolipid biosynthesis pathway highlighting SPT as the target of inhibitors.

Ceramide-Mediated Apoptosis Signaling

Inhibition of SPT leads to a reduction in ceramide levels, which can impact downstream signaling pathways. This diagram shows a simplified model of how ceramide can act as a second messenger to induce apoptosis.

Ceramide_Apoptosis SPT_Inhibition SPT Inhibition (e.g., this compound) Ceramide_Levels ↓ Cellular Ceramide Levels SPT_Inhibition->Ceramide_Levels Apoptosis Apoptosis Ceramide_Levels->Apoptosis Inhibits Stress_Stimuli Cellular Stress (e.g., Cytokines, UV) Ceramide_Generation ↑ Ceramide Generation Stress_Stimuli->Ceramide_Generation SAPK_JNK Activation of SAPK/JNK Pathway Ceramide_Generation->SAPK_JNK Caspase_Activation Caspase Activation Ceramide_Generation->Caspase_Activation SAPK_JNK->Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified ceramide-mediated apoptosis pathway affected by SPT inhibition.

Experimental Workflow for Validating SPT Inhibitors

This diagram outlines the key experimental steps to validate a novel SPT inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation cluster_specificity Specificity Assessment Enzyme_Source Prepare Enzyme Source (e.g., Cell Lysate, Microsomes) SPT_Assay Perform In Vitro SPT Activity Assay Enzyme_Source->SPT_Assay Data_Analysis_invitro Determine IC50 and Ki values SPT_Assay->Data_Analysis_invitro Cell_Culture Treat Cells with Inhibitor Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis of Sphingolipids Lipid_Extraction->LCMS_Analysis Data_Analysis_incell Quantify Changes in Sphingolipid Levels LCMS_Analysis->Data_Analysis_incell Rescue_Experiment Rescue Experiment with Exogenous Sphingosine Data_Analysis_incell->Rescue_Experiment Off_Target_Analysis Assess Off-Target Effects Rescue_Experiment->Off_Target_Analysis

Caption: Experimental workflow for the validation of a novel SPT inhibitor.

Experimental Protocols

In Vitro Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-Based)

This protocol provides a non-radioactive method for measuring SPT activity in cell lysates.[9]

A. Preparation of Cell Lysate:

  • Culture cells to confluency in appropriate media.

  • Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (total cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

B. SPT Reaction:

  • In a reaction tube, combine approximately 200-400 µg of total cell lysate protein with a 20x assay mix. The final reaction mixture should contain L-serine (e.g., 10 mM), pyridoxal 5'-phosphate (e.g., 0.25 mM), and palmitoyl-CoA (e.g., 0.25 mM).

  • Add the test inhibitor (e.g., this compound) at various concentrations. For a negative control, a known inhibitor like myriocin can be used.

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction and reduce the 3-ketodihydrosphingosine (3KDS) product by adding 50 µl of NaBH4 (5 mg/ml) and incubating for 5 minutes at room temperature. This converts 3KDS to sphinganine.[9]

C. HPLC Analysis:

  • The resulting sphinganine can be derivatized with o-phthalaldehyde (OPA) to form a fluorescent product.

  • Separate the OPA-derivatized sphinganine using reverse-phase HPLC with a C18 column.

  • Detect the fluorescent product using a fluorescence detector.

  • Quantify the amount of sphinganine produced by comparing the peak area to a standard curve. The total SPT activity is the sum of the erythro- and threo-sphinganine diastereoisomers formed.[9]

Cellular Sphingolipid Analysis by LC-MS/MS

This protocol details the extraction and quantification of sphingolipids from cultured cells treated with an SPT inhibitor.[10]

A. Cell Treatment and Harvesting:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the SPT inhibitor (e.g., this compound) for a specified period (e.g., 24-48 hours).

  • Harvest the cells by trypsinization or scraping, wash with PBS, and generate a cell pellet.

B. Lipid Extraction:

  • Resuspend the cell pellet in methanol.

  • Spike the sample with an internal standard solution containing known amounts of deuterated sphingolipid standards (e.g., C17-Cer, Sph-d7, S1P-d7).[10]

  • Perform a two-phase lipid extraction by adding 1 M HCl, a salt solution (e.g., 0.74% KCl, 0.04% CaCl2, 0.034% MgCl2), and chloroform.[10]

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

C. LC-MS/MS Analysis:

  • Inject the lipid extract into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the different sphingolipid species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile/tetrahydrofuran with formic acid).[10]

  • Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify specific sphingolipid species based on their precursor and product ion masses.

  • Normalize the peak areas of the endogenous sphingolipids to their corresponding internal standards to accurately quantify their concentrations.

Conclusion

This compound is a potent inhibitor of serine palmitoyltransferase, with an IC50 in the low nanomolar range, comparable to or exceeding the potency of other well-established natural product inhibitors like myriocin.[3] Its high potency suggests it is a valuable tool for studying the role of de novo sphingolipid biosynthesis in various cellular processes.

To rigorously validate this compound as a specific SPT inhibitor, it is crucial to perform a comprehensive set of experiments as outlined in this guide. This includes in vitro enzymatic assays to determine its inhibitory kinetics, cell-based assays to confirm its effects on cellular sphingolipid profiles, and specificity assays, such as rescue experiments with exogenous sphingosine, to rule out significant off-target effects. The provided protocols offer a starting point for these validation studies. By following a structured experimental approach, researchers can confidently utilize this compound to dissect the intricate roles of sphingolipid metabolism in health and disease.

References

Comparative Analysis of Lipoxamycin and Myriocin as SPT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Palmitoyltransferase (SPT) is the key enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. This pathway is crucial for the production of essential cellular components involved in signal transduction, cell-cell recognition, and apoptosis. The dysregulation of sphingolipid metabolism has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making SPT a promising therapeutic target. Among the known SPT inhibitors, Lipoxamycin and myriocin have garnered significant attention. This guide provides a detailed comparative analysis of these two inhibitors, summarizing their performance based on available experimental data, outlining experimental protocols for their evaluation, and illustrating their mechanisms and effects on cellular signaling pathways.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and myriocin as SPT inhibitors. It is important to note that publicly available data for this compound is significantly more limited compared to the extensive research conducted on myriocin.

Table 1: Inhibitory Potency against Serine Palmitoyltransferase (SPT)

InhibitorIC50 ValueKi ValueSource Organism of SPT
This compound 21 nM[1][2]Not ReportedMammalian
Myriocin 0.13 nM[3]0.28 nM[4]Mammalian
15 nM[4]967 ± 98 nM[5]S. paucimobilis

Note: The variability in myriocin's IC50 and Ki values can be attributed to different experimental conditions, including the source of the SPT enzyme and the assay methodology.

Table 2: Effects on Cellular Sphingolipid Levels

InhibitorCell TypeEffect on Ceramide LevelsOther Affected Sphingolipids
This compound Not Specifically ReportedExpected to decreaseNot Reported
Myriocin B16F10 melanoma cells~86% reduction[6]Sphingomyelin, sphingosine, and sphingosine-1-phosphate levels also reduced[6]
L6 MyotubesPrevents palmitate-induced accumulationLowers sphinganine and sphingosine[7]
ApoE-deficient miceSignificant decrease in plasmaSphingomyelin and sphingosine-1-phosphate also decreased in plasma[8]

Mechanism of Action

Myriocin: A Dual-Mode, Suicide Inhibitor

Myriocin exhibits a complex and potent mechanism of SPT inhibition. It acts as a dual-mode inhibitor. Initially, myriocin competitively binds to the active site of SPT, forming an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor[5][9][10][11]. This complex is highly stable and accounts for the nanomolar affinity of myriocin for the enzyme. Subsequently, this complex undergoes an unexpected enzyme-catalyzed 'retro-aldol-like' cleavage. This process generates a C18 aldehyde intermediate that then acts as a suicide inhibitor by covalently modifying a key catalytic lysine residue in the SPT active site, leading to irreversible inhibition[5][9][10][11].

This compound: A Potent Inhibitor with a Less Characterized Mechanism

Signaling Pathways and Cellular Effects

The inhibition of SPT by this compound and myriocin leads to a global reduction in cellular sphingolipids, which in turn affects numerous downstream signaling pathways.

Sphingolipid Biosynthesis Pathway

The primary effect of both inhibitors is the blockage of the de novo sphingolipid synthesis pathway at its initial step.

Sphingolipid_Biosynthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids Inhibitors This compound & Myriocin Inhibitors->SPT

Figure 1: Inhibition of the de novo sphingolipid biosynthesis pathway by this compound and myriocin.
Downstream Effects of Myriocin

The extensive research on myriocin has elucidated its impact on several key cellular processes:

  • Cell Cycle Arrest: Myriocin has been shown to induce cell cycle arrest at the G2/M phase in melanoma cells. This is achieved by downregulating key cell cycle proteins such as cdc25C, cyclin B1, and cdc2, and upregulating tumor suppressor proteins p53 and p21[6].

  • Apoptosis Induction: In lung cancer cells, myriocin induces apoptosis through the activation of the death receptor 4 (DR4) pathway[2]. It also leads to the activation of JNK and p38 MAP kinases, which are involved in stress-induced apoptotic signaling.

  • Metabolic Regulation: Myriocin treatment has been demonstrated to improve insulin sensitivity by preventing the accumulation of ceramides in skeletal muscle cells[7]. In animal models, it reduces plasma levels of atherogenic lipids and can lead to the regression of atherosclerotic plaques[8].

Myriocin_Signaling cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Myriocin Myriocin SPT SPT Inhibition Myriocin->SPT Sphingolipids ↓ Sphingolipids (Ceramide, etc.) SPT->Sphingolipids p53_p21 ↑ p53 & p21 Sphingolipids->p53_p21 cdc2_cyclinB1 ↓ cdc2/cyclin B1 Sphingolipids->cdc2_cyclinB1 DR4 ↑ DR4 Expression Sphingolipids->DR4 JNK_p38 ↑ p-JNK & p-p38 Sphingolipids->JNK_p38 G2M_arrest G2/M Arrest p53_p21->G2M_arrest cdc2_cyclinB1->G2M_arrest Apoptosis_node Apoptosis DR4->Apoptosis_node JNK_p38->Apoptosis_node

Figure 2: Downstream signaling effects of myriocin-mediated SPT inhibition.
Downstream Effects of this compound

Due to the limited available data, the specific downstream signaling effects of this compound are not well-documented beyond the expected consequences of reduced sphingolipid biosynthesis. It is plausible that this compound would induce similar cellular responses to myriocin, such as effects on cell proliferation and apoptosis, given their shared target. However, direct experimental evidence is lacking.

Experimental Protocols

In Vitro SPT Activity Assay

This protocol is adapted from established methods for measuring SPT activity in cell lysates or microsomal fractions.

1. Preparation of Cell Lysate/Microsomes: a. Culture cells to confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors). d. Homogenize the cells using a Dounce homogenizer or by sonication. e. For total cell lysate, use the homogenate directly. For microsomes, centrifuge the homogenate at 10,000 x g for 20 minutes to remove mitochondria and nuclei. The resulting supernatant is then centrifuged at 100,000 x g for 1 hour to pellet the microsomes. Resuspend the microsomal pellet in a suitable buffer.

2. SPT Assay Reaction: a. The reaction mixture (final volume of 200 µL) should contain:

  • 50 mM HEPES buffer, pH 8.0
  • 100 µM Palmitoyl-CoA
  • 1 mM L-[³H]serine (specific activity ~1 µCi/µmol)
  • 20 µM Pyridoxal 5'-phosphate (PLP)
  • 50-100 µg of cell lysate or microsomal protein
  • Varying concentrations of this compound or myriocin (or vehicle control). b. Pre-incubate the lysate/microsomes with the inhibitor for 10-15 minutes at 37°C. c. Initiate the reaction by adding L-[³H]serine and palmitoyl-CoA. d. Incubate for 30-60 minutes at 37°C.

3. Extraction and Quantification of Radiolabeled Product: a. Stop the reaction by adding 1.5 mL of chloroform:methanol (1:2, v/v). b. Add 0.5 mL of chloroform and 0.5 mL of 0.9% KCl. c. Vortex and centrifuge to separate the phases. d. Collect the lower organic phase and wash it twice with 1 mL of theoretical upper phase (chloroform:methanol:water, 3:48:47, by volume). e. Dry the organic phase under a stream of nitrogen. f. Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v). g. Spot the extract onto a silica gel TLC plate and develop the plate using a solvent system such as chloroform:methanol:acetic acid (95:5:5, by volume). h. Visualize the radiolabeled product (3-ketosphinganine) by autoradiography or quantify by scraping the corresponding silica spot and measuring the radioactivity using liquid scintillation counting.

SPT_Assay_Workflow start Start: Cell Culture harvest Harvest & Lyse Cells start->harvest prepare_lysate Prepare Cell Lysate or Microsomes harvest->prepare_lysate pre_incubate Pre-incubate with Inhibitor (this compound or Myriocin) prepare_lysate->pre_incubate reaction SPT Reaction with [³H]serine & Palmitoyl-CoA pre_incubate->reaction extraction Lipid Extraction (Chloroform/Methanol) reaction->extraction tlc TLC Separation extraction->tlc quantification Quantification of Radiolabeled Product tlc->quantification end End: Determine IC50 quantification->end

Figure 3: Experimental workflow for the in vitro SPT activity assay.
Cellular Ceramide Analysis by LC-MS/MS

This protocol provides a general workflow for the quantification of cellular ceramide levels following treatment with SPT inhibitors.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with desired concentrations of this compound, myriocin, or vehicle control for a specified period (e.g., 24-48 hours).

2. Lipid Extraction: a. Harvest cells and wash with PBS. b. Add a known amount of an internal standard (e.g., C17:0 ceramide) to each sample. c. Extract lipids using a modified Bligh-Dyer method with chloroform:methanol:water or a single-phase extraction with methanol/acetonitrile. d. Collect the organic phase containing the lipids. e. Dry the lipid extract under nitrogen gas.

3. Sample Preparation for LC-MS/MS: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). b. Centrifuge to pellet any insoluble material.

4. LC-MS/MS Analysis: a. Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. Separate different ceramide species using a C18 reverse-phase column with a gradient elution of solvents such as methanol, water, and formic acid with ammonium formate. c. Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The transitions correspond to the precursor ion (the specific ceramide species) and a characteristic product ion (the sphingoid backbone). d. Normalize the abundance of each ceramide species to the internal standard and the total protein or cell number.

Conclusion

Myriocin is a well-characterized, potent, and dual-mode inhibitor of SPT with a wealth of supporting experimental data detailing its mechanism of action and its profound effects on various cellular signaling pathways. It serves as a valuable tool for studying the roles of sphingolipids in health and disease.

In contrast, while this compound is also a potent SPT inhibitor, there is a significant lack of detailed, publicly available information regarding its precise mechanism of inhibition and its specific impact on downstream cellular signaling. The existing data suggests it is a powerful tool for inhibiting de novo sphingolipid synthesis, but further research is required to fully elucidate its biochemical and cellular effects to the same extent as myriocin.

For researchers and drug development professionals, myriocin currently offers a more established and predictable platform for investigating the consequences of SPT inhibition. Future studies directly comparing this compound and myriocin under identical experimental conditions are warranted to provide a more definitive comparative analysis and to potentially uncover unique properties of this compound that may offer therapeutic advantages.

References

A Head-to-Head Comparison of Lipoxamycin and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agent Lipoxamycin with other alternatives, supported by available experimental data. The focus is on its mechanism of action as a serine palmitoyltransferase (SPT) inhibitor and its efficacy against key fungal pathogens, contrasted with other SPT inhibitors and established antifungal drug classes.

Executive Summary

This compound is an antifungal antibiotic that exhibits potent inhibitory activity against serine palmitoyltransferase (SPT), a crucial enzyme in the sphingolipid biosynthesis pathway of fungi.[1][2][3][4] This mechanism of action is shared by other natural products such as myriocin and sphingofungins.[3][5] this compound demonstrates notable in vitro activity against pathogenic yeasts, particularly Candida species and Cryptococcus neoformans.[1][2][5] However, its development as a therapeutic agent is significantly hampered by its high toxicity to mammalian cells, stemming from its non-selective inhibition of human SPT.[1][5] This guide will delve into the comparative efficacy of this compound, its mechanistic counterparts, and other widely used antifungal agents.

Mechanism of Action: Targeting Sphingolipid Biosynthesis

This compound exerts its antifungal effect by inhibiting serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo synthesis of sphingolipids.[1][2][3][4] Sphingolipids are essential components of fungal cell membranes, playing critical roles in cell signaling, stress responses, and virulence. By blocking SPT, this compound disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.

cluster_pathway Sphingolipid Biosynthesis Pathway cluster_inhibition Inhibition Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphingolipids Complex Sphingolipids Ketosphinganine->Sphingolipids Multiple Steps Function Cell Membrane Integrity, Signaling, Virulence Sphingolipids->Function This compound This compound This compound->SPT Inhibits Myriocin Myriocin Myriocin->SPT Sphingofungins Sphingofungins Sphingofungins->SPT

Figure 1: Inhibition of the Fungal Sphingolipid Biosynthesis Pathway.

Comparative Antifungal Activity

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and other antifungal agents against key fungal pathogens. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Activity of SPT Inhibitors against Pathogenic Yeasts
Antifungal AgentOrganismMIC Range (µg/mL)Reference(s)
This compound Candida spp.0.25 - 16[1][2]
Cryptococcus neoformans0.25 - 0.5[2]
Myriocin Candida albicans1 - 4 (in combination)[6]
Candida auris0.047 - 0.38 (in combination)[7]
Sphingofungins Cryptococcus spp.Especially Effective[8]
Table 2: In Vitro Activity of Other Antifungal Classes against Pathogenic Yeasts
Antifungal AgentClassOrganismMIC Range (µg/mL)Reference(s)
Amphotericin B PolyeneCandida spp.0.25 - 1[9]
Cryptococcus spp.0.25 - 1[10]
Fluconazole AzoleCandida spp.0.25 - 64[11]
Cryptococcus spp.2 - 16[10]
Voriconazole AzoleCryptococcus spp.0.06 - 0.25[10]
5-Flucytosine Pyrimidine AnalogCryptococcus spp.≤ 2[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a generalized procedure based on established standards for antifungal susceptibility testing.

start Start prep_culture Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) start->prep_culture inoculate Inoculate Plate with Fungal Suspension prep_culture->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of Antifungal Agent prep_plate->inoculate incubate Incubate Plate (e.g., 35°C for 24-72 hours) inoculate->incubate read_results Read Results Visually or Spectrophotometrically (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for Broth Microdilution MIC Assay.

1. Preparation of Antifungal Stock Solutions:

  • Dissolve the antifungal agent in a suitable solvent (e.g., DMSO for this compound) to create a high-concentration stock solution.

  • Prepare serial two-fold dilutions of the stock solution in the appropriate culture medium (e.g., RPMI 1640).

2. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium.

  • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized suspension in the culture medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

3. Microplate Inoculation:

  • Add 100 µL of each antifungal dilution to the wells of a 96-well microtiter plate.

  • Include a positive control (no drug) and a negative control (no inoculum).

  • Add 100 µL of the fungal inoculum to each well.

4. Incubation:

  • Incubate the microplate at 35°C for 24 to 72 hours, depending on the fungal species.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm (OD600) using a microplate reader.

Serine Palmitoyltransferase (SPT) Inhibition Assay

This is a representative protocol for measuring the inhibition of SPT activity.

start Start prep_lysate Prepare Fungal Cell Lysate (Source of SPT enzyme) start->prep_lysate pre_incubate Pre-incubate Lysate with Inhibitor (e.g., this compound) prep_lysate->pre_incubate add_substrates Add Substrates (L-Serine, Palmitoyl-CoA, PLP) pre_incubate->add_substrates incubate Incubate at 37°C add_substrates->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Product (e.g., via HPLC or Radioactivity) stop_reaction->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

References

Evaluating the Specificity of Lipoxamycin in Blocking Sphingolipid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lipoxamycin, a potent inhibitor of sphingolipid synthesis, against other well-established inhibitors. The focus of this document is to objectively evaluate the specificity of this compound, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Sphingolipid Synthesis and its Inhibition

Sphingolipids are a class of lipids that play crucial roles in cell structure, signaling, and regulation. The de novo synthesis of sphingolipids is a complex and highly regulated process, with Serine Palmitoyltransferase (SPT) acting as the rate-limiting enzyme.[1] Inhibition of this pathway is a key strategy in antifungal drug development and for studying the cellular functions of sphingolipids. This compound, an antifungal antibiotic, targets SPT, effectively blocking the initial step of sphingolipid biosynthesis.[2][3] This guide compares the inhibitory action of this compound with that of Myriocin, another SPT inhibitor, and Fumonisin B1, which targets a downstream enzyme, Ceramide Synthase (CerS).

Comparative Analysis of Inhibitor Potency

The efficacy of an inhibitor is quantified by its 50% inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a higher potency. The following table summarizes the available data for this compound and its comparators.

InhibitorTarget EnzymeOrganism/SystemInhibitory ConcentrationReference
This compound Serine Palmitoyltransferase (SPT)Not SpecifiedIC50: 21 nM[2][4]
Myriocin Serine Palmitoyltransferase (SPT)Not SpecifiedKi: 0.28 nM[5]
Fumonisin B1 Ceramide Synthase (CerS)Rat Liver MicrosomesIC50: 0.1 µM (100 nM)[4]
Fumonisin B1 Ceramide Synthase (CerS)Neurons (Sphingomyelin labeling)IC50: 0.7 µM (700 nM)[6]

Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary.

Specificity and Off-Target Effects

A critical aspect of any inhibitor is its specificity for the intended target. While this compound is a potent inhibitor of SPT, comprehensive public data on its off-target effects, such as broad kinase selectivity profiling, is limited. However, some insights into its specificity can be gleaned from existing literature:

  • Mammalian vs. Fungal SPT: One study has reported that this compound inhibits the mammalian SPT approximately 10-fold more effectively than the fungal enzyme.[2] This suggests a potential for effects on host cell sphingolipid metabolism.

  • Toxicity: this compound has been observed to be highly toxic in mice when administered subcutaneously or topically, which may be a consequence of its potent inhibition of the essential mammalian SPT enzyme.[4]

In contrast, Myriocin is also a very potent SPT inhibitor and is widely used as a specific tool to study sphingolipid metabolism.[5] Fumonisin B1's specificity lies in its targeting of Ceramide Synthase, a different step in the pathway, which leads to a distinct biochemical phenotype characterized by the accumulation of sphinganine.

Signaling Pathways and Inhibition Points

The following diagram illustrates the de novo sphingolipid synthesis pathway and the points of inhibition for this compound, Myriocin, and Fumonisin B1.

Sphingolipid_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-Ketosphinganine reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide desaturase Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Dihydroceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase This compound This compound This compound->3-Ketosphinganine Inhibits SPT Myriocin Myriocin Myriocin->3-Ketosphinganine Inhibits SPT Fumonisin B1 Fumonisin B1 Fumonisin B1->Dihydroceramide Inhibits CerS

Caption: De novo sphingolipid synthesis pathway and inhibitor targets.

Experimental Workflow for Evaluating Inhibitor Specificity

A general workflow for assessing the specificity of a sphingolipid synthesis inhibitor is outlined below. This process involves a combination of in vitro enzymatic assays and cell-based assays.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_Conclusion Data Analysis and Conclusion Enzyme_Source Purified Enzyme or Cell Lysate/Microsomes Primary_Assay Primary Target Enzyme Assay (e.g., SPT or CerS activity) Enzyme_Source->Primary_Assay Off_Target_Panel Broad Off-Target Screening (e.g., Kinase Panel, Protease Panel) Enzyme_Source->Off_Target_Panel Dose_Response IC50 Determination for Primary Target Primary_Assay->Dose_Response Specificity_Conclusion Evaluation of Inhibitor Specificity and On-Target vs. Off-Target Effects Off_Target_Panel->Specificity_Conclusion Dose_Response->Specificity_Conclusion Cell_Culture Mammalian or Fungal Cell Lines Metabolic_Labeling Metabolic Labeling with Radiolabeled Precursors (e.g., [3H]serine) Cell_Culture->Metabolic_Labeling Phenotypic_Assays Cell Viability, Apoptosis, Morphology Assays Cell_Culture->Phenotypic_Assays Lipidomics Lipid Profiling by Mass Spectrometry Metabolic_Labeling->Lipidomics Lipidomics->Specificity_Conclusion Phenotypic_Assays->Specificity_Conclusion Inhibitor Inhibitor Inhibitor->Primary_Assay Inhibitor->Off_Target_Panel Inhibitor->Metabolic_Labeling Inhibitor->Phenotypic_Assays

Caption: Workflow for assessing inhibitor specificity.

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay (Radioactive)

This protocol is adapted from established methods for measuring SPT activity using a radiolabeled precursor.[7][8]

A. Materials:

  • Cell lysate or microsomal fraction containing SPT

  • Assay Buffer: 50 mM HEPES (pH 8.0), 1 mM DTT, 5 mM EDTA

  • Substrate Mix: 10 mM L-serine, 1 mM Palmitoyl-CoA, 20 µM Pyridoxal-5'-phosphate (PLP)

  • Radiolabel: [³H]L-serine

  • Inhibitor stock solution (e.g., this compound, Myriocin)

  • Stop Solution: 0.5 M NaOH in Methanol

  • Scintillation cocktail and counter

B. Procedure:

  • Prepare reaction tubes on ice. To each tube, add the cell lysate/microsomal fraction and the desired concentration of the inhibitor (or vehicle control).

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate the reaction by adding the substrate mix containing [³H]L-serine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids (e.g., using chloroform/methanol/water partition).

  • Quantify the radiolabeled sphingolipid product (3-ketosphinganine) in the organic phase using a scintillation counter.

  • Calculate the percent inhibition relative to the vehicle control to determine the IC50 value.

Ceramide Synthase (CerS) Activity Assay (Fluorescent)

This protocol is based on a fluorescent assay for measuring CerS activity.[9]

A. Materials:

  • Cell lysate or microsomal fraction containing CerS

  • Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% fatty acid-free BSA

  • Fluorescent Substrate: NBD-sphinganine

  • Acyl-CoA Substrate: e.g., Palmitoyl-CoA

  • Inhibitor stock solution (e.g., Fumonisin B1)

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • TLC plate and developing solvent

  • Fluorescence imaging system

B. Procedure:

  • Prepare reaction tubes. Add the assay buffer, NBD-sphinganine, and the desired concentration of the inhibitor (or vehicle control).

  • Add the cell lysate/microsomal fraction to the tubes.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and extract the lipids using chloroform/methanol.

  • Separate the fluorescent substrate (NBD-sphinganine) from the fluorescent product (NBD-ceramide) using thin-layer chromatography (TLC).

  • Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence imaging system.

  • Calculate the percent inhibition relative to the vehicle control to determine the IC50 value.

Conclusion

This compound is a highly potent inhibitor of Serine Palmitoyltransferase, with an IC50 in the low nanomolar range. Its potency is comparable to that of Myriocin, another well-characterized SPT inhibitor. The primary distinction in their known profiles is the reported 10-fold higher potency of this compound for mammalian SPT over the fungal enzyme, which may contribute to its observed in vivo toxicity.

A comprehensive evaluation of this compound's specificity is currently limited by the lack of publicly available broad-spectrum off-target screening data. For researchers considering this compound, it is a powerful tool for inhibiting de novo sphingolipid synthesis. However, careful consideration of its potential effects on the host organism's sphingolipid metabolism is warranted, particularly in in vivo studies. Further investigation into the broader enzymatic profile of this compound would be invaluable for its application in drug development and as a specific chemical probe. In contrast, Fumonisin B1 offers an alternative for studying the consequences of blocking sphingolipid synthesis at a later stage, through the inhibition of Ceramide Synthase. The choice of inhibitor will ultimately depend on the specific research question and the experimental system being used.

References

Cross-Validation of Lipoxamycin's Effects with Genetic Knockouts of Serine Palmitoyltransferase (SPT)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of two key methodologies for studying the functional roles of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis. We will objectively evaluate the effects of the potent pharmacological inhibitor, Lipoxamycin, and compare them with the outcomes of genetic SPT knockouts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these experimental approaches and their applications in elucidating the roles of sphingolipids in health and disease.

Introduction to SPT and Sphingolipid Metabolism

Serine palmitoyltransferase (SPT) catalyzes the initial and committed step in the biosynthesis of sphingolipids, a diverse class of lipids with crucial roles in cell structure, signaling, and regulation. The condensation of L-serine and palmitoyl-CoA by SPT produces 3-ketodihydrosphingosine, the precursor for all sphingolipids.[1][2][3] Given its pivotal role, SPT is a critical target for understanding and manipulating sphingolipid-dependent cellular processes. Both pharmacological inhibition and genetic deletion are powerful tools to probe the consequences of SPT dysfunction.

Comparative Analysis: this compound vs. SPT Knockout

This section compares the known effects of this compound, a potent SPT inhibitor, with those observed in various SPT genetic knockout models. While direct comparative studies are limited, data from studies using the well-characterized SPT inhibitor myriocin, which shares a similar mechanism of action with this compound, will be used to draw functional parallels.

Table 1: Comparison of Effects on SPT Activity and Sphingolipid Levels
ParameterThis compound / Myriocin (Pharmacological Inhibition)SPT Genetic Knockout (e.g., Sptlc1+/-, Sptlc2+/-)Key Findings & References
SPT Activity Potent, dose-dependent inhibition. This compound has an IC50 of 21 nM. Myriocin treatment in mice can reduce SPT activity by 52-65%.Gene-dose-dependent reduction. Heterozygous Sptlc1+/- and Sptlc2+/- mice show a 45% and 60% decrease in liver SPT activity, respectively.Pharmacological inhibition offers tunable and acute control of SPT activity, whereas genetic models provide a chronic, systemic reduction.[4][5]
Plasma Ceramide Significant reduction. Myriocin treatment leads to a 39-45% decrease in plasma ceramide levels.Significant reduction. Sptlc1+/- and Sptlc2+/- mice exhibit a 39-45% decrease in plasma ceramide.Both approaches effectively lower circulating ceramide levels, a key bioactive sphingolipid.[6]
Plasma Sphingosine & Sphinganine Significant reduction in both.Significant reduction in both.Consistent reduction in the sphingoid base precursors.[6]
Plasma Sphingosine-1-Phosphate (S1P) Significant reduction (31-32% with myriocin).Significant reduction (31-32%).Both methods impact the balance of the ceramide/S1P rheostat, a critical signaling axis.[6]
Tissue-Specific Sphingolipids Dose-dependent reduction in various tissues.Gene-dose-dependent reduction in various tissues.The effects on tissue-specific sphingolipid profiles are comparable, leading to similar physiological outcomes.[6][7]
Table 2: Comparison of Phenotypic Outcomes
PhenotypeThis compound / Myriocin (Pharmacological Inhibition)SPT Genetic Knockout (e.g., Sptlc1+/-, Sptlc2 cKO)Key Findings & References
Embryonic Development N/A (administered post-natally)Homozygous knockout of Sptlc1 or Sptlc2 is embryonic lethal, highlighting the essential role of SPT.Genetic knockouts are crucial for understanding the developmental roles of SPT.[8][9][10]
Intestinal Cholesterol Absorption Reduced cholesterol absorption.Heterozygous Sptlc1 knockout mice show significantly reduced cholesterol absorption.Both pharmacological and genetic inhibition of SPT impact lipid metabolism beyond sphingolipids.[5]
Cell Proliferation & Viability Inhibition of proliferation in various cell types, particularly fungi. High concentrations can be cytotoxic to mammalian cells.Conditional knockout of Sptlc2 in the intestine leads to single-cell necrosis and atrophy of the mucosa.This highlights the critical role of SPT in maintaining tissues with high cell turnover.[4][8]
Insulin Resistance Can improve insulin resistance in diet-induced obesity models.Adipocyte-specific Sptlc2 knockout leads to lipodystrophy and insulin resistance.The systemic versus tissue-specific effects of SPT inhibition can have opposing outcomes on metabolic parameters.[7]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the sphingolipid biosynthesis pathway and a typical experimental workflow for comparing SPT inhibition with genetic knockout.

Sphingolipid_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition Points of Intervention cluster_Downstream Complex Sphingolipids & Signaling Serine L-Serine SPT Serine Palmitoyltransferase (SPT) (SPTLC1, SPTLC2/3, SPTSSA/B) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Dihydroceramide Dihydroceramide KDS->Dihydroceramide Reduction CeramideSynthase Ceramide Synthase DHCD Dihydroceramide Desaturase Ceramide Ceramide Dihydroceramide->Ceramide Desaturation Ceramide->Dihydroceramide ComplexSL Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSL S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P via Sphingosine Kinase Signaling Cell Signaling (Apoptosis, Proliferation, etc.) Ceramide->Signaling This compound This compound This compound->SPT Inhibits SPT_KO SPT Genetic Knockout SPT_KO->SPT Reduces/Abolishes Expression ComplexSL->Signaling S1P->Signaling

Caption: Sphingolipid biosynthesis pathway highlighting the central role of SPT and the points of intervention for this compound and genetic knockout.

Experimental_Workflow cluster_Models Experimental Models cluster_Treatments Treatments cluster_Analysis Downstream Analysis WT_cells Wild-Type Cells/Animals Vehicle Vehicle Control WT_cells->Vehicle This compound This compound Treatment WT_cells->this compound SPT_KO_model SPT Knockout Model (e.g., Sptlc1+/-, Sptlc2 cKO) SPT_KO_model->Vehicle Compare to WT SPT_activity SPT Activity Assay SPT_KO_model->SPT_activity Sphingolipidomics Sphingolipidomics (LC-MS/MS) SPT_KO_model->Sphingolipidomics Phenotypic_analysis Phenotypic Analysis (e.g., Cell Viability, Gene Expression, Metabolic Assays) SPT_KO_model->Phenotypic_analysis Vehicle->SPT_activity Vehicle->Sphingolipidomics Vehicle->Phenotypic_analysis This compound->SPT_activity This compound->Sphingolipidomics This compound->Phenotypic_analysis

Caption: A generalized experimental workflow for the cross-validation of this compound's effects with an SPT genetic knockout model.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the comparative analysis.

Protocol 1: Generation of Conditional SPT Knockout Mice

This protocol describes a general approach for creating tissue-specific or inducible SPT knockout mice using the Cre-loxP system.[11]

  • Generation of Floxed Allele: A targeting vector is constructed containing loxP sites flanking a critical exon of an SPT subunit gene (e.g., Sptlc1 or Sptlc2). This vector is introduced into embryonic stem (ES) cells, and correctly targeted clones are selected.

  • Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish a germline transmission of the floxed allele.

  • Breeding with Cre-Expressing Mice: Mice carrying the floxed allele are crossed with a Cre recombinase transgenic mouse line. The Cre expression can be tissue-specific (e.g., driven by an albumin promoter for liver-specific knockout) or inducible (e.g., Cre-ERT2, activated by tamoxifen administration).

  • Genotyping and Validation: Offspring are genotyped by PCR to confirm the presence of the floxed allele and the Cre transgene. Knockout is validated at the mRNA (RT-qPCR) and protein (Western blot) levels in the target tissue.

Protocol 2: In Vivo Treatment with SPT Inhibitor (Myriocin as a proxy for this compound)

This protocol is based on studies using myriocin in mouse models and can be adapted for this compound.[5][7]

  • Animal Model: Select the appropriate mouse model (e.g., wild-type, disease model).

  • Inhibitor Preparation: Dissolve myriocin in a suitable vehicle (e.g., DMSO, then diluted in saline). The final concentration and dosing regimen will depend on the specific study aims and should be optimized. A previously used dose is 0.3 mg/kg administered via intraperitoneal injection every other day.

  • Administration: Administer the inhibitor or vehicle control to the mice for the predetermined duration of the study.

  • Sample Collection: At the end of the treatment period, collect blood and tissues for downstream analysis.

Protocol 3: Measurement of SPT Activity

This protocol provides a method for determining SPT activity in cell lysates or tissue homogenates.[12]

  • Sample Preparation: Prepare total cell lysates or tissue homogenates in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., HEPES), pyridoxal 5'-phosphate (a cofactor for SPT), and the substrates L-serine (can be radiolabeled, e.g., [3H]L-serine) and palmitoyl-CoA.

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate/homogenate to the reaction mixture and incubate at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids using a solvent system like chloroform/methanol.

  • Quantification: The product, 3-ketodihydrosphingosine (or its radiolabeled version), is quantified. For radiolabeled assays, liquid scintillation counting is used. For non-radioactive assays, the product can be derivatized and quantified by HPLC.

Protocol 4: Sphingolipidomics by LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of multiple sphingolipid species.[9][13]

  • Lipid Extraction: Extract total lipids from cells or tissues using a solvent system such as chloroform/methanol. Internal standards for each class of sphingolipid to be quantified should be added prior to extraction.

  • Chromatographic Separation: Separate the different sphingolipid species using liquid chromatography (LC). Both normal-phase and reverse-phase chromatography can be used depending on the specific sphingolipids of interest.

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). Multiple reaction monitoring (MRM) is typically used for quantification, where specific precursor-product ion transitions for each sphingolipid species and internal standard are monitored.

  • Data Analysis: The peak areas of the endogenous sphingolipids are normalized to the peak areas of their respective internal standards to calculate their concentrations.

Conclusion

Both pharmacological inhibition with agents like this compound and genetic knockout of SPT are invaluable tools for dissecting the roles of sphingolipid metabolism. Pharmacological inhibitors offer the advantage of acute, reversible, and dose-dependent control over SPT activity, making them suitable for studying dynamic processes and for therapeutic applications. Genetic knockouts, particularly conditional and tissue-specific models, provide a means to investigate the long-term and developmental consequences of SPT deficiency in a highly specific manner.

The cross-validation of findings from both approaches provides a more robust understanding of SPT function. For instance, if a phenotype observed upon this compound treatment is recapitulated in an SPT knockout model, it strongly suggests that the phenotype is a direct consequence of SPT inhibition and the subsequent alteration of sphingolipid levels. This comparative guide provides a framework for researchers to design and interpret experiments using these powerful and complementary methodologies.

References

A Comparative Guide: Lipoxamycin Versus Myriocin for Serine Palmitoyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biochemical tools for lipid research, specific inhibitors are indispensable for dissecting complex metabolic pathways. For researchers investigating the de novo synthesis of sphingolipids, serine palmitoyltransferase (SPT) represents a critical control point. Myriocin has long been the gold-standard inhibitor of this enzyme. However, other less-common inhibitors, such as Lipoxamycin, also exist. This guide provides a detailed comparison of this compound and Myriocin, offering insights into their respective advantages and disadvantages to aid researchers in selecting the appropriate tool for their experimental needs.

Mechanism of Action: Targeting the Gateway to Sphingolipid Synthesis

Both this compound and Myriocin are potent inhibitors of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in sphingolipid biosynthesis: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1] By blocking this initial step, both compounds effectively shut down the entire de novo sphingolipid synthesis pathway, leading to the depletion of downstream metabolites, including ceramides, sphingomyelins, and complex glycosphingolipids.

Myriocin, a fungal metabolite, is a highly specific and potent inhibitor of SPT.[2][3] It acts as a competitive inhibitor with respect to both L-serine and palmitoyl-CoA.[4] The inhibition by Myriocin is characterized by the formation of a stable external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of SPT.[4] This complex can undergo a slow, enzyme-catalyzed degradation, leading to a C18 aldehyde that then acts as a suicide inhibitor by covalently modifying a key catalytic lysine residue, which explains its potent and long-lasting inhibitory effects.[5]

This compound, an antifungal antibiotic, also potently inhibits SPT.[6][7] While detailed mechanistic studies are less abundant compared to Myriocin, it is known to be a highly potent inhibitor of the enzyme.[6]

cluster_pathway Sphingolipid Biosynthesis Pathway cluster_inhibitors Inhibitors L-Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Condensation Downstream Sphingolipids Ceramides, Sphingomyelins, etc. 3-Ketodihydrosphingosine->Downstream Sphingolipids Further Synthesis This compound This compound This compound->SPT Inhibition Myriocin Myriocin Myriocin->SPT Inhibition

Figure 1: Inhibition of the Sphingolipid Biosynthesis Pathway.

Quantitative Comparison of Efficacy and Selectivity

ParameterThis compoundMyriocinReference(s)
SPT Inhibition (IC50/Ki) IC50: 21 nMKi (PLP-aldimine): 967 ± 98 nMKi (yeast SPT): 10.3 ± 3.2 nM[4][6]
Selectivity (Mammalian vs. Fungal SPT) Inhibits mammalian SPT 10-fold more potentlyPotent inhibitor of both fungal and mammalian SPT[8]
Antifungal Activity (MIC) 0.25-16 µg/mL against various pathogenic fungiSynergistic with fluconazole (e.g., reduces MIC from 4 to 1 µg/mL)[6][9]

Advantages and Disadvantages

This compound

Advantages:

  • High Potency: With an IC50 in the low nanomolar range, this compound is a very potent inhibitor of SPT.[6]

Disadvantages:

  • High Mammalian Toxicity: this compound is reported to be highly toxic in mice when administered subcutaneously or topically.[6] This toxicity is likely mechanism-based, stemming from its potent inhibition of the essential mammalian SPT.[6]

  • Poor Selectivity: It inhibits mammalian SPT approximately 10-fold more effectively than fungal SPT, making it a less desirable candidate for antifungal drug development and potentially confounding for in vivo studies in mammals where off-target effects are a concern.[8]

  • Limited Commercial Availability and Data: Compared to Myriocin, this compound is less widely available and has a much smaller body of published research, limiting the availability of established protocols and comparative data.

Myriocin

Advantages:

  • High Specificity and Potency: Myriocin is a well-characterized, highly specific, and potent inhibitor of SPT.[2][3]

  • Extensive Research Use: It is widely used in both in vitro and in vivo studies, with a wealth of published data and established protocols.[10][11][12][13]

  • In Vivo Efficacy: Myriocin has been successfully used in numerous animal models to study the roles of sphingolipids in various physiological and pathological processes.[10][11][12][13]

Disadvantages:

  • Immunosuppressive Effects: Myriocin possesses potent immunosuppressive properties, which can be a confounding factor in studies unrelated to immunology.[12]

  • Toxicity: While generally better tolerated than this compound, Myriocin can exhibit toxicity, particularly gastrointestinal toxicity with oral administration.[10] In vivo studies require careful dose optimization.

  • Inhibition of both Mammalian and Fungal SPT: Although a powerful research tool, its lack of strong selectivity between fungal and mammalian SPT limits its therapeutic potential as an antifungal agent without modification.[8]

Experimental Protocols

Detailed experimental protocols for this compound are scarce in the literature. However, general methodologies for assessing SPT inhibition and antifungal activity can be adapted.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is a generalized method for measuring SPT activity, which can be adapted for comparing the inhibitory potential of this compound and Myriocin.

1. Preparation of Cell Lysates or Microsomes:

  • Culture mammalian cells (e.g., CHO, HEK293) or fungal cells (e.g., Saccharomyces cerevisiae) to the desired density.

  • Harvest cells and wash with PBS.

  • For total cell lysates, resuspend the cell pellet in a suitable lysis buffer (e.g., containing protease inhibitors) and homogenize by sonication.[14]

  • For microsomes, use a Dounce homogenizer and perform differential centrifugation to isolate the microsomal fraction, which is enriched in SPT.

  • Determine the protein concentration of the lysate or microsomal fraction using a standard method (e.g., BCA assay).

2. SPT Activity Assay:

  • The assay measures the incorporation of a labeled substrate (e.g., [3H]L-serine) into the product, 3-ketodihydrosphingosine.

  • Prepare a reaction mixture containing buffer (e.g., HEPES, pH 8.0), pyridoxal 5'-phosphate (PLP), and palmitoyl-CoA.

  • Add the cell lysate or microsomal preparation to the reaction mixture.

  • To determine IC50 values, pre-incubate the enzyme preparation with varying concentrations of the inhibitor (this compound or Myriocin) for a defined period before starting the reaction.

  • Initiate the reaction by adding the labeled L-serine.

  • Incubate at 37°C for a specific time (e.g., 20-60 minutes).

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Extract the lipids and separate the product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of labeled product formed using liquid scintillation counting or fluorescence detection.[14][15]

start Start prep_lysate Prepare Cell Lysate/ Microsomes start->prep_lysate protein_quant Quantify Protein Concentration prep_lysate->protein_quant add_substrates Add Reaction Buffer, PLP, Palmitoyl-CoA protein_quant->add_substrates pre_incubate Pre-incubate with Inhibitor (this compound/Myriocin) start_reaction Initiate with [3H]L-serine pre_incubate->start_reaction add_substrates->pre_incubate incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction & Extract Lipids incubate->stop_reaction quantify Separate & Quantify Labeled Product (TLC/HPLC) stop_reaction->quantify end End quantify->end

Figure 2: Experimental Workflow for SPT Activity Assay.
Antifungal Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Inoculum Preparation:

  • Grow the fungal strain on an appropriate agar medium.

  • Prepare a suspension of the fungal cells in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.

2. Drug Dilution:

  • Prepare a stock solution of this compound or Myriocin in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the drug in a 96-well microtiter plate containing RPMI-1640 medium.

3. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubate the plate at 35°C for 24-48 hours.[16]

4. MIC Determination:

  • The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control.[17]

Conclusion

Both this compound and Myriocin are potent inhibitors of serine palmitoyltransferase and valuable tools for studying sphingolipid metabolism. Myriocin stands out as the more versatile and widely applicable research tool due to the extensive body of literature supporting its use, its well-characterized mechanism of action, and its established utility in in vivo models. Its primary disadvantages are its immunosuppressive effects and potential for toxicity at higher doses.

This compound, while a highly potent inhibitor, presents significant challenges for in vivo research in mammalian systems due to its high toxicity and unfavorable selectivity profile. However, for in vitro studies focusing on fungal SPT or for screening purposes where high potency is the primary consideration, this compound could be a viable, albeit less characterized, alternative.

The choice between this compound and Myriocin will ultimately depend on the specific experimental context. For most applications, particularly in vivo studies in mammals, Myriocin remains the inhibitor of choice. Researchers considering this compound should be aware of its toxicity and limited supporting data and may need to perform extensive preliminary validation.

References

A Comparative In Vivo Efficacy Assessment of Lipoxamycin Against Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo efficacy of Lipoxamycin, a potent inhibitor of serine palmitoyltransferase (SPT), against established antifungal agents: fluconazole, amphotericin B, and caspofungin. While this compound demonstrates promising in vitro activity, its significant toxicity in animal models has largely precluded extensive in vivo efficacy studies. This document summarizes the available data, highlights the challenges associated with this compound's in vivo application, and presents a comparative overview of the efficacy of commonly used antifungals in murine models of disseminated candidiasis.

Executive Summary

This compound exhibits potent in vitro antifungal activity against a range of human pathogenic fungi, including various Candida species and Cryptococcus neoformans.[1] Its mechanism of action involves the inhibition of serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway.[1][2][3] However, a critical limitation of this compound is its high toxicity in mice, observed upon subcutaneous or topical administration.[1][2] This toxicity is likely mechanism-based, as SPT is an essential enzyme in mammalian cells, and this compound has been shown to inhibit the mammalian enzyme more effectively than the fungal enzyme.[2] Consequently, there is a notable absence of in vivo efficacy data demonstrating the therapeutic potential of this compound in animal models of fungal infections.

In contrast, standard antifungal drugs such as fluconazole, amphotericin B, and caspofungin have well-documented in vivo efficacy, which is summarized in the tables below. These agents have been extensively studied in murine models of disseminated candidiasis, a common preclinical model for evaluating antifungal efficacy. The data presented here, including survival rates and reduction in fungal burden, serve as a benchmark for the development of new antifungal therapies.

Mechanism of Action: this compound

This compound targets the fungal sphingolipid pathway by inhibiting the enzyme serine palmitoyltransferase (SPT). This enzyme catalyzes the first committed step in sphingolipid biosynthesis. By blocking SPT, this compound disrupts the production of essential sphingolipids, leading to fungal cell death.

cluster_sphingolipid Sphingolipid Biosynthesis Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-ketodihydrosphingosine 3-ketodihydrosphingosine Serine + Palmitoyl-CoA->3-ketodihydrosphingosine Serine Palmitoyltransferase (SPT) Dihydrosphingosine Dihydrosphingosine 3-ketodihydrosphingosine->Dihydrosphingosine Phytosphingosine Phytosphingosine Dihydrosphingosine->Phytosphingosine Complex Sphingolipids Complex Sphingolipids Phytosphingosine->Complex Sphingolipids This compound This compound This compound->Serine + Palmitoyl-CoA Inhibits SPT

Caption: Mechanism of action of this compound.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of fluconazole, amphotericin B, and caspofungin in murine models of disseminated candidiasis. These data are compiled from various studies and are intended for comparative purposes. It is important to note that experimental conditions, such as mouse strain, fungal isolate, and inoculum size, can influence outcomes.

Table 1: In Vivo Efficacy of Fluconazole in Murine Disseminated Candidiasis
Mouse StrainCandida SpeciesDose (mg/kg)Administration RouteEfficacy EndpointOutcomeCitation
BALB/cC. albicans4.56Intraperitoneal50% reduction in kidney fungal density (ED50)Achieved ED50[4][5]
Not SpecifiedC. albicans3.5 - 5.5IntraperitonealReduction in kidney fungal densitiesDose-dependent reduction[6]
ImmunocompromisedC. tropicalis25 - 250Not SpecifiedSurvival40-100% survival, variable by dose and strain[7]
Table 2: In Vivo Efficacy of Amphotericin B in Murine Disseminated Candidiasis
Mouse StrainCandida SpeciesDose (mg/kg)Administration RouteEfficacy EndpointOutcomeCitation
JuvenileC. albicans1IntraperitonealReduction in kidney fungal burdenSignificant reduction[2]
NeutropenicC. auris1Not SpecifiedIncreased survival and reduced fungal burdenClade- and isolate-dependent efficacy[8][9]
ImmunocompromisedC. tropicalis1 - 10 (ABLC)Not SpecifiedSurvival30-100% survival, dose-dependent[7]
Table 3: In Vivo Efficacy of Caspofungin in Murine Disseminated Candidiasis
Mouse StrainCandida SpeciesDose (mg/kg)Administration RouteEfficacy EndpointOutcomeCitation
JuvenileC. albicans1 - 8Intraperitoneal100% survival and dose-dependent reduction in kidney and brain fungal burdenEffective treatment[2]
ImmunosuppressedC. glabrata0.5 - 10Not SpecifiedReduction in kidney fungal burdenEffective at higher doses[10]
Not SpecifiedC. albicans0.4Not SpecifiedProgressive decline in kidney fungal loadsEffective[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of in vivo antifungal efficacy.

Murine Model of Disseminated Candidiasis

This protocol describes a common method for establishing a systemic Candida infection in mice to evaluate the efficacy of antifungal agents.

cluster_protocol Murine Disseminated Candidiasis Workflow A 1. Inoculum Preparation Grow C. albicans overnight in YEPD broth at 30°C. Wash and resuspend cells in sterile saline. B 2. Mouse Infection Inject approx. 1x10^6 cells intravenously into the lateral tail vein of BALB/c mice. A->B C 3. Antifungal Treatment Initiate treatment with the test compound at specified doses and routes (e.g., intraperitoneal). B->C D 4. Monitoring Monitor mice daily for weight loss and signs of morbidity. C->D E 5. Endpoint Analysis At a predetermined time point (e.g., 72h post-infection), humanely euthanize mice. D->E F 6. Fungal Burden Determination Aseptically remove kidneys for fungal burden analysis. E->F cluster_protocol Kidney Fungal Burden Determination Workflow A 1. Organ Harvest Aseptically remove kidneys from euthanized mice. B 2. Homogenization Homogenize each kidney in a fixed volume of sterile saline or PBS. A->B C 3. Serial Dilution Perform serial dilutions of the kidney homogenate. B->C D 4. Plating Plate aliquots of the dilutions onto Sabouraud Dextrose Agar plates. C->D E 5. Incubation Incubate plates at 37°C for 24-48 hours. D->E F 6. CFU Counting Count the number of Colony Forming Units (CFUs) and calculate CFU per gram of kidney tissue. E->F

References

Validating SPT Inhibition by Lipoxamycin: A Comparative Guide Using Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lipoxamycin and other prominent Serine Palmitoyltransferase (SPT) inhibitors. We delve into their performance, supported by experimental data, and offer detailed methodologies for validation using mass spectrometry-based lipidomics.

Introduction to Serine Palmitoyltransferase (SPT) and Its Inhibition

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] It catalyzes the initial condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This crucial first step makes SPT a key therapeutic target for a variety of diseases where sphingolipid metabolism is dysregulated, including certain cancers, metabolic disorders, and neurodegenerative conditions.

This compound is a potent antifungal antibiotic that has been identified as a highly effective inhibitor of SPT.[2] Its ability to disrupt sphingolipid production makes it a valuable tool for studying the roles of these lipids in cellular processes and a potential candidate for therapeutic development. This guide will compare this compound to other well-known SPT inhibitors, focusing on their potency and effects on cellular sphingolipid profiles as determined by mass spectrometry.

Comparison of SPT Inhibitors

While direct head-to-head quantitative comparisons of this compound with other SPT inhibitors in the same experimental setup are limited in publicly available literature, we can synthesize available data to provide a comparative overview of their potency.

InhibitorTypePotencyKey Findings
This compound Natural Product (Antifungal Antibiotic)IC₅₀: 21 nM [2]A potent inhibitor of SPT, with efficacy on par with the sphingofungins against the mammalian enzyme.[2]
Myriocin Natural Product (Fungal Metabolite)Kᵢ: 0.28 nM [1][3]Considered a benchmark SPT inhibitor due to its high potency and specificity.[1] It has been shown to effectively suppress the production of ceramides and complex sphingolipids.
Sphingofungins Natural Product (Fungal Metabolites)Varies by derivativeA family of compounds that inhibit SPT. Their potency can be influenced by structural modifications.
ALT-007 Synthetic CompoundMore potent than MyriocinA novel, orally bioavailable SPT inhibitor that has demonstrated superior potency in reducing ceramide levels in C2C12 myoblasts compared to Myriocin.[4]
L-cycloserine Amino Acid AnalogLess potent than MyriocinAn inhibitor of SPT that has been shown to reduce ceramide and Aβ₄₂ levels in a mouse model of Alzheimer's disease.[5]

Mass Spectrometry-Based Lipidomics for Validating SPT Inhibition

Mass spectrometry (MS)-based lipidomics is a powerful technique for quantifying the changes in cellular sphingolipid profiles following treatment with an SPT inhibitor. This approach allows for the precise measurement of various sphingolipid species, providing direct evidence of target engagement and downstream metabolic effects.

Experimental Workflow

The general workflow for a lipidomics experiment to validate SPT inhibition involves several key steps:

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis cell_culture Cell Culture & Inhibitor Treatment lipid_extraction Lipid Extraction cell_culture->lipid_extraction lc_separation Liquid Chromatography Separation lipid_extraction->lc_separation ms_detection Mass Spectrometry Detection (MS/MS) lc_separation->ms_detection lipid_identification Lipid Identification ms_detection->lipid_identification quantification Quantification & Statistical Analysis lipid_identification->quantification

Fig. 1: Experimental workflow for lipidomics-based validation of SPT inhibition.
Detailed Experimental Protocol

This protocol provides a representative method for the analysis of sphingolipids from cultured cells treated with an SPT inhibitor.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HeLa, or a relevant cell line for the research question) at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or other SPT inhibitors (e.g., Myriocin as a positive control) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24-48 hours).

2. Lipid Extraction:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape cells into a suitable volume of ice-cold PBS and centrifuge to pellet.

  • Resuspend the cell pellet in a monophasic solvent system, such as chloroform:methanol:water (1:2:0.8, v/v/v), containing a cocktail of appropriate internal standards (e.g., C17-sphinganine, C17-sphingosine, and various chain-length ceramides).

  • Vortex thoroughly and incubate at 48°C for 1 hour.

  • Induce phase separation by adding chloroform and water.

  • Centrifuge and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol:chloroform 1:1, v/v).

  • Perform chromatographic separation using a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Use Multiple Reaction Monitoring (MRM) to detect and quantify specific sphingolipid species. Precursor-to-product ion transitions for various sphingolipids should be optimized beforehand.

4. Data Analysis:

  • Process the raw MS data using appropriate software to integrate peak areas for each lipid species and its corresponding internal standard.

  • Calculate the concentration of each sphingolipid relative to the internal standard and normalize to a measure of sample amount (e.g., protein concentration or cell number).

  • Perform statistical analysis to determine significant differences in sphingolipid levels between treated and control groups.

The Sphingolipid Biosynthesis Pathway and the Impact of SPT Inhibition

The de novo synthesis of sphingolipids is a highly regulated pathway that begins in the endoplasmic reticulum.

G cluster_0 De Novo Sphingolipid Synthesis cluster_1 Complex Sphingolipid Synthesis serine L-Serine + Palmitoyl-CoA keto_sph 3-Ketodihydrosphingosine serine->keto_sph SPT sphinganine Sphinganine (dihydrosphingosine) keto_sph->sphinganine dh_cer Dihydroceramides sphinganine->dh_cer Ceramide Synthase cer Ceramides dh_cer->cer sm Sphingomyelin cer->sm gsl Glycosphingolipids cer->gsl spt_inhibitor This compound / Myriocin spt_inhibitor->serine

Fig. 2: The de novo sphingolipid biosynthesis pathway and the point of inhibition by SPT inhibitors.

Inhibition of SPT by compounds like this compound blocks the first committed step in this pathway. This leads to a depletion of all downstream sphingolipids, including sphinganine, ceramides, sphingomyelin, and complex glycosphingolipids. A successful validation of SPT inhibition using mass spectrometry would demonstrate a significant decrease in the levels of these downstream metabolites in inhibitor-treated cells compared to controls.

Conclusion

This compound is a potent inhibitor of Serine Palmitoyltransferase, a key enzyme in sphingolipid biosynthesis. Mass spectrometry-based lipidomics provides a robust and quantitative method for validating the efficacy of this compound and other SPT inhibitors by precisely measuring their impact on the cellular sphingolipidome. The protocols and comparative data presented in this guide offer a framework for researchers to effectively utilize these tools in their studies of sphingolipid metabolism and its role in health and disease.

References

Safety Operating Guide

Navigating the Safe Disposal of Lipoxamycin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Lipoxamycin, a potent antifungal antibiotic and serine palmitoyltransferase inhibitor. Adherence to these protocols is vital to mitigate risks associated with its high toxicity and to ensure compliance with safety regulations.

This compound's biological activity necessitates careful handling throughout its lifecycle in the laboratory, from initial use to final disposal.[1] This document outlines the necessary precautions, personal protective equipment (PPE), and waste management protocols to handle this compound waste effectively and safely.

Chemical and Safety Data at a Glance

A thorough understanding of this compound's properties is the first step toward its safe management. The following table summarizes key quantitative data for this compound and its hemisulfate salt form, which offers enhanced water solubility and stability.[1]

PropertyThis compoundThis compound HemisulfateData Source
Molecular Formula C19H36N2O5C19H36N2O5 • ½H2SO4[2]
Molecular Weight 372.50 g/mol 421.5 g/mol [2]
CAS Number 32886-15-011075-87-9[2]
IC50 (Serine Palmitoyltransferase) 21 nM21 nM[1][3]
Storage Temperature -20°C (long-term), 0-4°C (short-term)[4]

Experimental Protocols for Disposal

The proper disposal of this compound waste involves a multi-step process that depends on the form of the waste—whether it is a stock solution, diluted in media, or in solid form.

Personal Protective Equipment (PPE) Mandates

Before initiating any disposal procedures, all personnel must be equipped with the following PPE:

  • Safety Goggles: To protect against splashes of liquid waste.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To prevent contamination of personal clothing.

Step-by-Step Disposal Procedures

1. Unused or Expired this compound (Solid or Stock Solutions):

  • Do not dispose of solid this compound or concentrated stock solutions down the drain. These are considered hazardous chemical waste.[5]

  • Carefully package the original vial or a securely sealed container with the waste.

  • Label the container clearly as "Hazardous Waste: this compound".

  • Consult and follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. This typically involves transfer to a designated chemical waste storage area for pickup by a certified waste management vendor.

2. This compound-Containing Liquid Media and Solutions:

  • Decontamination is crucial. Due to its antifungal properties, liquid waste containing this compound should be treated to denature the active compound.

  • Autoclaving: While autoclaving is effective for sterilizing biological waste, it may not be sufficient to degrade all antibiotics.[5] However, for many common lab antibiotics, it is an accepted practice after which the autoclaved media can be drain disposed, provided it does not contain other hazardous chemicals. Always consult your institution's EHS for guidance.[5]

  • Chemical Inactivation: For larger volumes or as an alternative to autoclaving, chemical inactivation can be considered. This may involve treatment with a strong acid or base to hydrolyze and inactivate the this compound. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. The pH of the solution must be neutralized before drain disposal.

  • Collection as Chemical Waste: If the heat stability of this compound is unknown or if the liquid contains other hazardous materials, it should be collected as hazardous chemical waste.[5] Collect the liquid in a clearly labeled, leak-proof container and manage it according to your institution's hazardous waste disposal procedures.

3. Contaminated Labware (e.g., pipette tips, tubes, plates):

  • All disposable labware that has come into contact with this compound should be considered contaminated.

  • Collect these materials in a designated, puncture-resistant biohazard or chemical waste container.

  • The container should be clearly labeled as "this compound Contaminated Waste".

  • Dispose of the container through your institution's hazardous waste management stream.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.

LipoxamycinDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_stock Solid or Concentrated Stock Solution waste_type->solid_stock Solid/Stock liquid_media Liquid Media / Dilute Solution waste_type->liquid_media Liquid labware Contaminated Labware waste_type->labware Labware collect_hazardous Collect as Hazardous Chemical Waste solid_stock->collect_hazardous decontaminate Decontaminate Liquid Waste liquid_media->decontaminate collect_labware Collect in Designated Sharps/Waste Container labware->collect_labware final_disposal Dispose via Institutional Hazardous Waste Program collect_hazardous->final_disposal decontaminate->collect_hazardous Uncertain/Contains other hazards autoclave Autoclave decontaminate->autoclave Heat-Liable? chemical_inactivation Chemical Inactivation decontaminate->chemical_inactivation Chemical Treatment Protocol Available? check_local_policy Consult Institutional Policy autoclave->check_local_policy chemical_inactivation->check_local_policy check_local_policy->collect_hazardous Not Permitted drain_disposal Drain Disposal (if permitted) check_local_policy->drain_disposal Permitted collect_labware->final_disposal

Caption: this compound Disposal Decision Tree.

By following these detailed procedures and utilizing the provided decision-making framework, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lipoxamycin
Reactant of Route 2
Lipoxamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.